Regadenoson
Description
Evolution of Pharmacological Stress Agents in Cardiovascular Research
The use of pharmacological agents to induce cardiac stress for diagnostic purposes has a rich history, born from the necessity to evaluate patients unable to undergo traditional exercise stress testing. uscjournal.comwikipedia.orgmedscape.com Early approaches in stress echocardiography and MPI relied on exercise to increase heart rate and myocardial workload. uscjournal.com However, for patients with physical limitations, alternative methods were crucial. uscjournal.commedscape.com
Initially, agents like Dipyridamole (B1670753) and Adenosine (B11128) became the standard for pharmacological stress tests. nih.govmedscape.com Dipyridamole, the first of its kind used in cardiac imaging, acts as a coronary vasodilator by inhibiting the cellular uptake of adenosine, which in turn leads to a "coronary steal" phenomenon, highlighting areas of reduced blood flow. uscjournal.commedscape.com Adenosine, another early vasodilator, directly stimulates its receptors to increase coronary blood flow. wikipedia.org While effective, these agents are non-selective, meaning they activate all four adenosine receptor subtypes (A1, A2A, A2B, and A3). portico.orgsnmjournals.org This lack of selectivity often leads to undesirable side effects. portico.org
The quest for a more targeted approach with fewer side effects and a more straightforward administration protocol drove further research. portico.org The goal was to develop a selective A2A receptor agonist that could be given as a bolus injection, offering a rapid onset and short duration of action to optimize vasodilation for imaging purposes. portico.org This pursuit ultimately led to the development of Regadenoson. portico.org
This compound as a Selective Adenosine A2A Receptor Agonist
This compound is a low-affinity agonist that selectively targets the adenosine A2A receptor subtype. portico.orgdrugbank.com This selectivity is the cornerstone of its mechanism of action and its favorable profile in clinical research. patsnap.comportico.org The A2A receptors are predominantly located on the smooth muscle cells of coronary arteries. patsnap.com
Upon administration, this compound binds to these A2A receptors, initiating a cascade of intracellular events. patsnap.com This binding activates an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). patsnap.com PKA then phosphorylates various proteins, leading to the relaxation of smooth muscle and subsequent vasodilation of the coronary arteries. patsnap.com This vasodilation increases coronary blood flow, mimicking the physiological effects of exercise on the heart. patsnap.com The increased blood flow, or hyperemia, is essential for MPI, as it allows for the clear differentiation between healthy and stenotic (narrowed) coronary arteries. patsnap.comdrugbank.com
The low affinity of this compound for the A2A receptor is a critical feature. portico.orgdrugbank.com It allows for a potent vasodilatory effect that is also transient, with a rapid onset and a relatively short duration. snmjournals.orgasnc.org The half-life of the initial phase is between 2 and 4 minutes, which aligns with the window needed for radionuclide imaging. asnc.org Its selectivity for the A2A receptor over other adenosine receptors, particularly the A1 receptor, is a significant advantage. drugbank.com
| Receptor Subtype | This compound Affinity (Ki) | Primary Function |
| A2A | 1.3 µM | Coronary Vasodilation |
| A1 | > 16.5 µM | Slows Atrioventricular (AV) node conduction |
| A2B | Negligible | Involved in inflammation and bronchoconstriction |
| A3 | Negligible | Complex roles including inflammation and cell death |
| This table details this compound's binding affinity for different adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. |
Current Research Landscape and Significance of this compound Studies
The approval of this compound by the U.S. Food and Drug Administration (FDA) in 2008 marked a significant milestone in cardiovascular diagnostics. nih.govusc.edu Since then, a robust body of research has continued to explore its applications and efficacy.
Pivotal clinical trials, such as the ADVANCE MPI 1 and 2 studies, established the non-inferiority of this compound compared to Adenosine for detecting reversible myocardial perfusion defects. nih.govsnmjournals.orglexiscan.comjacc.org These large-scale, randomized, double-blind trials provided strong evidence for its use in MPI. lexiscan.com
| Trial Name | Key Finding |
| ADVANCE MPI 1 & 2 | Demonstrated that this compound is non-inferior to Adenosine for detecting reversible myocardial perfusion defects. nih.govlexiscan.comjacc.org |
| EXERRT Trial | Investigated the administration of this compound following an inadequate exercise stress test. lexiscan.comclinicaltrials.gov |
| This table highlights key findings from major clinical trials involving this compound. |
Current research continues to investigate this compound in various contexts. For instance, studies have explored its use in specific patient populations, such as those with chronic kidney disease or liver dysfunction. auntminnie.com Research has also delved into its potential for applications beyond MPI. One area of investigation is its ability to transiently alter the permeability of the blood-brain barrier, which could have implications for drug delivery to the brain in conditions like gliomas. oup.com Another line of inquiry is its potential cardioprotective effects in the setting of trauma and hemorrhagic shock. hra.nhs.uk Preclinical studies in animal models have shown that this compound can improve cardiac function after hemorrhage. hra.nhs.uk
The ongoing research into this compound underscores its importance in both established diagnostic procedures and novel therapeutic strategies. Its unique pharmacological profile continues to make it a subject of significant scientific interest.
Structure
2D Structure
Properties
IUPAC Name |
1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZPHGJDAGEJZ-AKAIJSEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057712 | |
| Record name | Lexiscan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313348-27-5 | |
| Record name | Regadenoson | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313348-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Regadenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lexiscan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGADENOSON ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Dynamics of Regadenoson
Adenosine (B11128) Receptor Subtypes and Their Physiological Roles
Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes by binding to G protein-coupled receptors (GPCRs) classified into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits distinct tissue distribution and physiological functions patsnap.compatsnap.com.
A1 adenosine receptors (A1ARs) are widely distributed throughout the body, including the central nervous system (CNS), heart, adipose tissue, kidney, stomach, and pancreas wikipedia.orgebi.ac.uk. In the brain, A1ARs are highly expressed in areas such as the cerebral cortex, hippocampus, cerebellum, thalamus, and striatum ebi.ac.uk. Activation of A1ARs typically leads to an inhibitory effect by coupling to Gi proteins, which reduces adenylyl cyclase activity and decreases intracellular cyclic adenosine monophosphate (cAMP) levels ebi.ac.ukopenaccessjournals.commriquestions.com. Physiologically, A1AR activation can induce sedation, neuroprotection, and cardioprotection patsnap.compatsnap.com. They also modulate neurotransmitter release, particularly by reducing glutamate (B1630785) secretion, and are involved in pain perception and regulation of heart rate wikipedia.orgebi.ac.ukmdpi.com. In the heart, A1 receptors mediate negative chronotropic, dromotropic, and inotropic effects, and can slow atrioventricular (AV) conduction openaccessjournals.commriquestions.com.
A2A adenosine receptors (A2ARs) are predominantly found in the brain, particularly in the striatum, olfactory tubercle, and nucleus accumbens, and in blood vessels patsnap.commdpi.comebi.ac.uk. In the periphery, A2ARs are crucial for mediating vasodilation, immunosuppression, and inhibition of platelet aggregation ebi.ac.uknih.gov. These receptors couple to Gs proteins, leading to an increase in adenylyl cyclase activity and elevated intracellular cAMP levels patsnap.comopenaccessjournals.comopenaccessjournals.com. This increase in cAMP promotes smooth muscle relaxation and arteriolar vasodilation, especially in the coronary circulation, leading to increased coronary blood flow openaccessjournals.commriquestions.compatsnap.com. A2AR agonists also exhibit anti-inflammatory and neuroprotective properties by inhibiting pro-inflammatory cytokine release and reducing oxidative stress patsnap.com.
A2B adenosine receptors (A2BARs) are widely distributed, with high levels found in the intestine and bladder, and are also present in the human brain, immune cells, and cardiovascular system patsnap.comnih.govgoums.ac.irebi.ac.uk. Unlike A1 and A2A receptors, A2BARs have a lower affinity for adenosine and are typically activated by higher, micromolar concentrations of adenosine, which are achieved during conditions of stress, ischemia, trauma, or inflammation nih.govnih.govphysiology.org. A2BARs primarily couple to Gs proteins, increasing cAMP production, but can also couple to Gq proteins, leading to phospholipase C activation and calcium mobilization nih.gov. Their physiological roles include involvement in vascular and intestinal smooth muscle expansion, inhibition of fibroblast collagen synthesis, modulation of monocyte and macrophage activity, and mast cell degranulation goums.ac.irnih.gov. They also play a role in inflammation, angiogenesis, and cardioprotection during ischemia-reperfusion nih.govnih.govphysiology.org.
A3 adenosine receptors (A3ARs) are expressed in various tissues, including the testis (high levels), lung, kidney, heart, and at lower levels in regions of the CNS such as the cerebral cortex, striatum, and olfactory bulb patsnap.comresearchgate.netebi.ac.uk. A3ARs are G protein-linked receptors that typically inhibit adenylyl cyclase through Gi/Go proteins, similar to A1 receptors openaccessjournals.commriquestions.comebi.ac.uk. They are involved in inflammatory responses, mediating cell proliferation and cell death, and have been recognized for their biological roles in the body researchgate.net. A3AR activation can lead to anti-inflammatory and cytoprotective effects, including inducing apoptosis in certain cancer cell lines and inhibiting tumor necrosis factor-alpha (TNF-α) release in macrophages patsnap.comnih.gov. They also play a role in cardioprotection, with sustained activation protecting ventricular heart cells against ischemic injury nih.gov.
Regadenoson's Agonist Activity and Receptor Selectivity
This compound (PubChem CID: 219024) is a potent and selective A2A adenosine receptor agonist patsnap.comnih.govportico.orgnih.govdrugbank.comwikipedia.orgmedchemexpress.com. Its design aims to selectively stimulate A2A receptors to induce coronary vasodilation while minimizing activation of other adenosine receptor subtypes (A1, A2B, and A3), which are associated with undesirable systemic side effects mriquestions.compatsnap.comportico.orgradcliffecardiology.comeuropa.eusnmjournals.org.
This compound demonstrates high selectivity for the A2A adenosine receptor. Its affinity (Ki) for the A2A receptor is reported to be approximately 1.1–1.73 µM (1100-1730 nM) drugbank.comradcliffecardiology.comeuropa.eunih.gov. Specifically, Ki values of 290 nM and 1120 nM have been reported for rat and pig A2A adenosine receptors, respectively medchemexpress.commedchemexpress.com. Compared to adenosine, this compound has a higher affinity for the A2A receptor (Ki = 1200 nmol/L for this compound vs. 2700–5600 nmol/L for adenosine) openaccessjournals.commriquestions.comopenaccessjournals.com. However, it exhibits a lower affinity compared to other selective A2A agonists like CGS-2168 (Ki = 157 nmol/L) and binodenoson (B1667088) (Ki = 21 nmol/L) openaccessjournals.comopenaccessjournals.com. This lower affinity contributes to its shorter duration of action compared to higher-affinity agonists openaccessjournals.commriquestions.comopenaccessjournals.com.
This compound is also highly potent at the A2A receptor. It is reported to be approximately 100 times more potent than adenosine at the A2A receptor openaccessjournals.comopenaccessjournals.com. In biochemical binding studies, this compound showed good potency with an EC50 of 6.4 ± 1.2 nM nih.gov. In isolated rat and guinea pig hearts, this compound exhibited high potency for increasing coronary conductance, with EC50 values of 6.4 nM and 6.7-18.6 nM, respectively europa.eueuropa.eu.
The selectivity of this compound for the A2A receptor over other subtypes is significant. It has at least 10-fold lower affinity for the A1 adenosine receptor (Ki > 16.5 µM or 16460 nM) compared to its A2A affinity, and very low, if any, affinity for the A2B and A3 adenosine receptors nih.govdrugbank.commedchemexpress.comradcliffecardiology.comeuropa.eusnmjournals.orgeuropa.eunih.gov. This preferential binding results in a selectivity of ≥215-fold for increasing coronary conductance (A2A-mediated response) relative to slowing of cardiac AV nodal conduction (A1-mediated response) europa.eu. This high functional selectivity ensures that this compound primarily induces coronary vasodilation without significantly affecting AV conduction or causing bronchoconstriction, which are mediated by A1, A2B, and A3 receptors nih.govradcliffecardiology.comeuropa.eusnmjournals.org.
Table 1: this compound Affinity (Ki) and Potency (EC50) at Adenosine Receptors
Table 2: Comparison of this compound A2A Affinity with Other A2A Agonists
| Compound | A2A Affinity (Ki) (nmol/L) | Source |
| This compound | 1200 | openaccessjournals.commriquestions.comopenaccessjournals.com |
| Adenosine | 2700–5600 | openaccessjournals.commriquestions.comopenaccessjournals.com |
| CGS-2168 | 157 | openaccessjournals.comopenaccessjournals.com |
| Binodenoson | 21 | openaccessjournals.comopenaccessjournals.com |
Specificity Profile Across Adenosine Receptor Subtypes (A1, A2B, A3)
This compound exhibits a distinct specificity profile across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. It is characterized as a low-affinity agonist for the A2A adenosine receptor, with reported Ki values around 1.3 µM (1300 nM) or 1095 nM, and 1269 nM. bidd.groupnih.govwikipedia.org In contrast, its affinity for the A1 adenosine receptor is significantly lower, at least 10-fold less, with Ki values exceeding 16.5 µM (16,500 nM) or >16,460 nM. bidd.groupnih.gov this compound demonstrates very low, if any, affinity for the A2B and A3 adenosine receptors. bidd.groupnih.gov
This selective binding profile is critical to its therapeutic utility. This compound shows substantial selectivity (≥ 215-fold) for inducing coronary conductance, an A2A-mediated response, compared to its effects on cardiac atrioventricular (AV) nodal conduction, which is mediated by the A1 receptor. bidd.group This functional selectivity minimizes undesirable systemic effects often associated with less selective adenosine agonists. wikipedia.orgcenmed.com Despite its classification as a low-affinity A2A receptor agonist, this compound demonstrates high potency in increasing coronary conductance. Studies in isolated rat and guinea pig hearts have reported EC50 values of 6.4 nM and 6.7-18.6 nM, respectively, for this effect. bidd.group Its functional selectivity for the A2A adenosine receptor over the A1 receptor is further supported by an EC50 of 6.4 ± 1.2 nM for A2A. wikipedia.org Notably, this compound is reported to be approximately 100 times more potent at the A2A receptor than endogenous adenosine. nih.gov
The following table summarizes the reported binding affinities and potencies of this compound across different adenosine receptor subtypes:
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Profile | Source |
| A2A | ~1.3 µM (1300 nM) bidd.group, 1095 nM nih.gov, 1269 nM wikipedia.org | 6.4 nM (rat heart) bidd.groupwikipedia.org, 6.7-18.6 nM (guinea pig heart) bidd.group | Selective A2A agonist | bidd.groupnih.govwikipedia.orgcenmed.comnih.gov |
| A1 | >16.5 µM (>16,500 nM) bidd.group, >16,460 nM nih.gov, 16460 nM wikipedia.org | Not specified for A1-mediated vasodilation; negligible effect on AV conduction bidd.groupnih.gov | At least 10-fold lower affinity than A2A bidd.group | bidd.groupnih.govwikipedia.orgnih.gov |
| A2B | Very low, if any, affinity bidd.groupnih.gov | - | Very low affinity | bidd.groupnih.gov |
| A3 | Very low, if any, affinity bidd.groupnih.gov | - | Very low affinity | bidd.groupnih.gov |
Intracellular Signaling Pathways Mediated by this compound
The pharmacological effects of this compound are mediated through a well-defined intracellular signaling cascade initiated by its selective binding to the A2A adenosine receptors, which are predominantly located on the smooth muscle cells of the coronary vasculature. cenmed.com
Activation of Adenylyl Cyclase
Adenosine A2A receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to stimulatory Gs proteins. Upon this compound binding to the A2A receptor, the Gs protein is activated. This activation leads to the stimulation of adenylyl cyclase (AC), an enzyme crucial for the synthesis of cyclic adenosine monophosphate (cAMP). cenmed.com
Cyclic Adenosine Monophosphate (cAMP) Elevation
The activation of adenylyl cyclase by the this compound-A2A receptor complex results in a significant increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cenmed.com This elevation in cAMP levels is a pivotal step in the signaling pathway, acting as a second messenger to propagate the signal downstream. cenmed.com
Protein Kinase A (PKA) Activation
Elevated intracellular cAMP directly leads to the activation of protein kinase A (PKA). cenmed.com PKA is a serine/threonine kinase that, once activated, phosphorylates various target proteins within the cell. cenmed.com This phosphorylation by PKA is a key mechanism through which the downstream physiological effects of A2A receptor activation are mediated. cenmed.com
Coronary Smooth Muscle Relaxation and Vasodilation Mechanisms
The PKA-mediated phosphorylation of target proteins ultimately culminates in the relaxation of coronary smooth muscle cells and subsequent vasodilation. cenmed.com In coronary arteries, where A2A receptors are abundant, the vasodilation induced by A2A receptor activation is primarily mediated by this cAMP-dependent pathway. The increased intracellular cAMP stimulates and opens potassium channels, leading to hyperpolarization of vascular smooth muscle cells. Concurrently, it inhibits voltage-gated calcium channels and intracellular calcium release. nih.gov These combined actions reduce intracellular calcium concentrations, leading to the relaxation of the smooth muscle and the dilation of the coronary arterioles, thereby increasing coronary blood flow. cenmed.comnih.gov This induced hyperemia is essential for diagnostic purposes, such as myocardial perfusion imaging, as it allows for the assessment of blood flow discrepancies in the myocardium. cenmed.com
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies
Regadenoson is administered intravenously, and its pharmacokinetic profile is best described by a three-compartment model. drugbank.comnih.goveuropa.eu Following intravenous injection, this compound is rapidly distributed throughout the body. researchgate.net The maximal plasma concentration of this compound is typically achieved within 1 to 4 minutes after injection, paralleling the onset of its pharmacodynamic response. europa.eueuropa.eu
The volume of distribution for this compound has been estimated for both the central compartment and at steady state. The central compartment volume of distribution is approximately 11.5 L, while the steady-state volume of distribution is around 78.7 L. drugbank.comnih.govresearchgate.netpharmacompass.comjacc.org this compound exhibits moderate binding to human plasma proteins, ranging from 25% to 30%. europa.eueuropa.eu
Table 1: this compound Distribution Parameters
| Parameter | Value | Unit | Source |
| Central Compartment Volume of Distribution | 11.5 | L | drugbank.comnih.govresearchgate.netpharmacompass.comjacc.org |
| Steady-State Volume of Distribution | 78.7 | L | drugbank.comnih.govresearchgate.netpharmacompass.comjacc.org |
| Plasma Protein Binding | 25-30 | % | europa.eueuropa.eu |
Elimination and Excretion Pathways
Renal excretion is a primary pathway for the elimination of this compound. Approximately 57% to 58% of the total administered dose of this compound is excreted unchanged in the urine in healthy volunteers, with a reported range of 19% to 77%. drugbank.comnih.goveuropa.euresearchgate.neteuropa.eupharmacompass.comnih.govdrugs.comdroracle.ainih.govlexiscan.comdrugs.com The average plasma renal clearance of this compound is around 450 mL/min, which exceeds the glomerular filtration rate, suggesting that renal tubular secretion plays a significant role in its elimination. drugbank.comnih.goveuropa.eupharmacompass.comdrugs.comnih.govlexiscan.comdrugs.comlexiscan.com
Studies in subjects with varying degrees of renal impairment have shown that as renal function decreases, the fraction of this compound excreted unchanged in urine and its renal clearance also decrease. This leads to increased elimination half-lives and area under the curve (AUC) values compared to healthy subjects. europa.eudroracle.ainih.govfffenterprises.com However, the maximum observed plasma concentrations and volume of distribution estimates remain similar across different renal function groups. europa.eufffenterprises.com The plasma concentration-time profiles are not substantially altered in the early stages after dosing, which is when most pharmacologic effects are observed. europa.eunih.govlexiscan.comfffenterprises.comsnmjournals.org
Table 2: this compound Renal Excretion Characteristics
| Parameter | Value | Unit | Source |
| % Excreted Unchanged in Urine | 57-58 (range 19-77) | % | drugbank.comnih.goveuropa.euresearchgate.neteuropa.eupharmacompass.comnih.govdrugs.comdroracle.ainih.govlexiscan.comdrugs.com |
| Average Plasma Renal Clearance | 450 | mL/min | drugbank.comnih.goveuropa.eupharmacompass.comdrugs.comnih.govlexiscan.comdrugs.comlexiscan.com |
| Role of Renal Tubular Secretion | Yes | (Indicated) | drugbank.comnih.goveuropa.eupharmacompass.comdrugs.comnih.govlexiscan.comdrugs.comlexiscan.com |
The metabolism of this compound in humans is not fully understood. drugbank.comnih.goveuropa.eueuropa.eupharmacompass.comdrugs.comlexiscan.comdrugs.com Investigations, including incubation with rat, dog, and human liver microsomes, as well as human hepatocytes, have not revealed any detectable metabolites of this compound. europa.eueuropa.eudrugs.comlexiscan.comdrugs.com This suggests that the cytochrome P450 enzyme system is not likely to be involved in the metabolism of this compound, and hepatic metabolism does not play a major role in its elimination. drugbank.comnih.goveuropa.eueuropa.eupharmacompass.comdrugs.comdrugs.com Post-hoc analysis of clinical trial data also indicated that hepatic impairment does not significantly affect the pharmacokinetics of this compound. europa.eufffenterprises.com
Temporal Characteristics of Pharmacodynamic Response
This compound rapidly induces coronary vasodilation. The onset of action for coronary vasodilation is approximately 30 seconds after intravenous administration. drugbank.comeuropa.eunih.goveuropa.eu Studies have shown that mean average peak coronary blood flow velocity increases to greater than twice baseline by 30 seconds. drugbank.comeuropa.eudrugs.comeuropa.eubaxterpi.com The maximal plasma concentration of this compound is achieved within 1 to 4 minutes following intravenous injection, which coincides with the onset of the pharmacodynamic response. nih.goveuropa.eueuropa.eupharmacompass.comasnc.org In some studies, the time to peak maximum hyperemia has been reported as 22 ± 9 seconds for central venous injection and 30 ± 13 seconds for peripheral injection. pcronline.com The mean time to 85% of maximum peak coronary blood flow velocity or greater was 33 seconds (range: 20–40 seconds) and was independent of the this compound dose. openaccessjournals.com
Table 3: Onset of Coronary Vasodilation
| Parameter | Value | Unit | Source |
| Onset of Action (Coronary Vasodilation) | ~30 | seconds | drugbank.comeuropa.eunih.goveuropa.eu |
| Time to >2x Baseline CBF Velocity | ~30 | seconds | drugbank.comeuropa.eudrugs.comeuropa.eubaxterpi.com |
| Time to Peak Maximum Hyperemia (Peripheral IV) | 30 ± 13 | seconds | europa.eupcronline.com |
| Time to 85% of Max Peak CBF Velocity | 33 (range 20-40) | seconds | openaccessjournals.com |
The hyperemic effect induced by this compound is sustained for a short duration, which is advantageous for myocardial perfusion imaging. drugbank.comwikipedia.orgeuropa.eudrugs.comeuropa.eubaxterpi.com Mean average peak coronary blood flow velocity decreases to less than twice the baseline level within 10 minutes following administration. drugbank.comeuropa.eudrugs.comeuropa.eubaxterpi.com The initial phase of coronary vasodilation lasts approximately three minutes, followed by an intermediate phase where the effect begins to diminish, lasting for approximately 30 minutes. nih.goveuropa.euresearchgate.neteuropa.eupharmacompass.comnih.govasnc.org The mean duration of the hyperemic plateau has been reported as 163 seconds (approximately 2.7 minutes), with the duration varying between 10 seconds and more than 10 minutes in individual patients. europa.eupcronline.com In 90% of patients, the plateau lasted at least 19 seconds, and in 75% it lasted at least 58 seconds. europa.eupcronline.com The mean duration of greater than 2.5-fold increase of peak coronary blood flow velocity was 2.3 to 2.4 minutes for 400 µg and 500 µg doses, respectively. openaccessjournals.com
Table 4: Duration of Hyperemic Effect
| Parameter | Value | Unit | Source |
| Time to <2x Baseline CBF Velocity | <10 | minutes | drugbank.comeuropa.eudrugs.comeuropa.eubaxterpi.com |
| Initial Phase of Vasodilation Duration | ~3 | minutes | nih.goveuropa.euresearchgate.neteuropa.eupharmacompass.comnih.govasnc.org |
| Intermediate Phase (Loss of Effect) | ~30 | minutes | nih.goveuropa.euresearchgate.neteuropa.eupharmacompass.comnih.govasnc.org |
| Mean Duration of Hyperemic Plateau | 163 (±169) | seconds | europa.eupcronline.com |
| Duration of >2.5x Peak CBF Velocity | 2.3-2.4 | minutes | openaccessjournals.com |
Influence of Physiological Conditions on Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a multi-exponential plasma concentration-time curve, typically described by a three-compartment model. Following intravenous bolus injection, maximal plasma concentrations are achieved rapidly, usually within 1 to 4 minutes, coinciding with the onset of pharmacodynamic response. The initial phase has a half-life of approximately 2 to 4 minutes, followed by an intermediate phase with an average half-life of 30 minutes, and a terminal phase with a half-life of approximately 2 hours prescriberpoint.comamphastar.comrxlist.comeuropa.euresearchgate.netayubmed.edu.pk. This compound is moderately bound to human plasma proteins (25-30%) europa.eu. Its metabolism in humans is largely unknown, as incubation with liver microsomes and human hepatocytes has not produced detectable metabolites, indicating that metabolism does not play a major role in its elimination prescriberpoint.comamphastar.comrxlist.comeuropa.eubaxterpi.comlexiscan.comnih.gov. Approximately 57% of the administered dose is excreted unchanged in the urine, with an average plasma renal clearance of around 450 mL/min, suggesting a role for renal tubular secretion in its elimination prescriberpoint.comamphastar.comrxlist.comeuropa.eueuropa.eubaxterpi.comnih.govdroracle.ai.
Renal Function Impairment
Studies have investigated the pharmacokinetics of this compound in subjects with varying degrees of renal function. A study involving 16 subjects with creatinine (B1669602) clearance (CLcr) values ranging from 15 to 132 mL/min who received a single intravenous bolus dose of 400 µg this compound demonstrated that its elimination half-life was prolonged with decreasing renal function capes.gov.brnih.gov.
Further research involving 18 subjects with different levels of renal impairment and 6 healthy subjects indicated that as renal impairment progressed from mild (CLcr 50 to < 80 mL/min) to moderate (CLcr 30 to < 50 mL/min) to severe (CLcr < 30 mL/min), the fraction of this compound excreted unchanged in urine and its renal clearance decreased. This led to increased elimination half-lives and area under the curve (AUC) values compared to healthy subjects (CLcr ≥ 80 mL/min) europa.eueuropa.eubaxterpi.comfda.govfda.gov. However, maximum observed plasma concentrations (Cmax) and volumes of distribution estimates remained similar across these groups baxterpi.comfda.gov. The plasma concentration-time profiles were not significantly altered in the early stages after dosing, which is when most pharmacologic effects are observed europa.eubaxterpi.comfda.gov.
A population pharmacokinetic analysis also confirmed that this compound clearance decreases in parallel with a reduction in creatinine clearance prescriberpoint.comamphastar.comrxlist.comeuropa.eueuropa.eubaxterpi.comfda.gov. Despite these pharmacokinetic changes, studies have not indicated that dose adjustments are necessary for patients with decreased renal function europa.eubaxterpi.comdroracle.aicapes.gov.brnih.govfda.govdrugs.com. The pharmacokinetics of this compound in patients undergoing dialysis has not been specifically assessed, although in vitro studies suggest it is dialyzable prescriberpoint.comeuropa.eubaxterpi.comfda.gov.
Table 1: Influence of Renal Function Impairment on this compound Pharmacokinetics
| Renal Impairment Category (Creatinine Clearance, CLcr) | Renal Clearance (L/h) fda.gov | AUC (Relative to Healthy) europa.eubaxterpi.comfda.govfda.gov | Elimination Half-life capes.gov.brnih.gov |
| Healthy (CLcr ≥ 80 mL/min) | ~22.4 | Baseline | ~2 hours |
| Mild (CLcr 50 to < 80 mL/min) | ~10.3 | Increased | Prolonged |
| Moderate (CLcr 30 to < 50 mL/min) | ~7.3 | Increased | Prolonged |
| Severe (CLcr < 30 mL/min) | ~2.3 | Increased (e.g., 28.2 ng-h/mL vs 11.7 ng-h/mL) | Prolonged |
Age-Related Pharmacokinetic Variability
In clinical trials, older patients (≥ 75 years of age) exhibited a similar adverse event profile compared to younger patients (< 65 years of age). However, a slightly higher incidence of hypotension was observed in older patients (2% vs. ≤ 1%) rxlist.comeuropa.eubaxterpi.comnih.govfda.gov. Despite this, no dose adjustment is typically needed for elderly patients prescriberpoint.comamphastar.comrxlist.comeuropa.eubaxterpi.comlexiscan.comnih.govfda.govdrugs.com.
Preclinical Research and Translational Studies
In Vitro Investigations of Regadenoson's Effects
This compound's pharmacological profile has been extensively characterized through a variety of in vitro studies, which have elucidated its mechanism of action and selectivity at the molecular and cellular level.
In vitro studies using isolated hearts have demonstrated that this compound is a potent and effective coronary vasodilator. snmjournals.orgsnmjournals.org It functions as a low-affinity agonist for the A2A adenosine (B11128) receptor, with a binding affinity (Ki) of approximately 1.3 µM. europa.eu Despite this low affinity, it displays high potency in functional assays, effectively increasing coronary conductance. europa.eu
In isolated, perfused rat and guinea pig hearts, this compound produced a concentration-dependent increase in coronary conductance. fda.gov The median effective concentration (EC50) values were determined to be 6.4 nM in rat hearts and ranged from 6.7 to 18.6 nM in guinea pig hearts. europa.eufda.gov Comparatively, this compound is noted to be approximately 10-fold more potent than adenosine at increasing coronary conductance. snmjournals.orgsnmjournals.org
A key characteristic of this compound highlighted in these studies is its selectivity for the A2A receptor over other adenosine receptor subtypes. snmjournals.org It has an affinity for the A1 adenosine receptor that is at least 10-fold lower (Ki > 16.5 µM) and demonstrates very low to negligible affinity for the A2B and A3 receptors. snmjournals.orgeuropa.eu This selectivity translates to a functional preference for inducing coronary vasodilation (an A2A-mediated response) over effects mediated by other receptors, such as slowing of atrioventricular (AV) nodal conduction, which is an A1-mediated response. europa.euopenaccessjournals.com In rat hearts, this compound showed at least a 4,600-fold selectivity for increasing coronary conductance relative to its effect on AV conduction time. fda.gov
Table 1: In Vitro Potency of this compound in Increasing Coronary Conductance
| Animal Model | EC50 Value (nM) | Source(s) |
|---|---|---|
| Isolated Rat Heart | 6.4 | europa.eu, fda.gov |
| Isolated Guinea Pig Heart | 6.7 - 18.6 | europa.eu, fda.gov |
The mechanism of action for this compound begins with its selective binding to and activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). openaccessjournals.comnih.gov The A2A receptor is linked to a Gs protein. openaccessjournals.com Activation of this Gs protein stimulates the activity of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). openaccessjournals.com This fundamental signaling pathway is the primary driver of the vasodilatory effects observed.
Cellular signaling assays have further explored the downstream consequences of A2A receptor activation by this compound. Studies in bEnd.3 cells, a mouse brain endothelioma cell line, demonstrated that this compound induces calcium influx. nih.govresearchgate.net This effect was confirmed using another A2A selective agonist, UK432097. nih.govresearchgate.net Research also indicates that A2A receptor activation can lead to the desensitization of the receptor after a short period of agonist exposure. nih.govresearchgate.net In vitro experiments showed that after a 2.5-minute incubation with this compound, the A2A receptor was desensitized; however, cellular recovery was observed by 4 hours post-administration. researchgate.net The activation of the A2A receptor by agonists is also known to stimulate proinflammatory cytokine transcription in certain immune cells, such as iNKT cells, through NF-κB activation. plos.org
Research has shown that this compound can modulate the production of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. Specifically, studies have found that A2A receptor activation by this compound can inhibit the production of MMP-9. researchgate.netnih.gov In one study involving human lung transplant recipients, this compound treatment significantly reduced plasma levels of MMP-9, but not MMP-2. researchgate.netnih.gov
These in vivo findings are supported by in vitro experiments using cultured monocytes and macrophages. researchgate.net In these cell cultures, the shedding of the Receptor for Advanced Glycation End-products (RAGE) was increased by MMP-9 stimulation. researchgate.netnih.gov This effect was reduced by the presence of an MMP inhibitor or by A2A receptor agonists, including this compound. researchgate.netnih.gov These results suggest that this compound's anti-inflammatory effects may be partly mediated by its ability to inhibit MMP-9 production by monocytes and macrophages. researchgate.netnih.gov Another study also noted that this compound decreased MMP-9 levels when compared to a control. clinicaltrials.gov
Animal Model Studies
Animal models have been crucial for understanding the in vivo effects of this compound, particularly its impact on coronary blood flow and its comparative effects relative to other vasodilators like adenosine.
Studies in various animal models, including dogs and mice, have consistently shown that this compound is a potent coronary vasodilator in vivo. In conscious dogs, intravenous this compound produced a dose-dependent increase in coronary blood flow (CBF). openaccessjournals.comjacc.org The maximal increase in CBF was comparable to that achieved with adenosine, though this compound was found to be significantly more potent, with a median effective dose (ED50) of 0.34 ± 0.08 µg/kg compared to 51 ± 15 µg/kg for adenosine. openaccessjournals.comnih.gov
In anesthetized dogs, an intravenous bolus of this compound (2.5 µg/kg) increased myocardial blood flow to approximately 84% of the peak flow achieved during a transient coronary artery occlusion. jacc.org The duration of this hyperemic effect was notably longer with this compound; the increased blood flow remained at least two-fold above baseline for 97 seconds, compared to just 24 seconds with a 267 µg/kg dose of adenosine. jacc.org Similarly, in anesthetized closed-chest dogs, a 1 µg/kg dose of this compound led to a 3.3-fold increase in the average peak coronary blood flow velocity. openaccessjournals.com In mouse models, this compound has also been used effectively as a vasodilator to measure myocardial flow reserve, with studies showing a significant increase in coronary blood flow from a resting state of 4.8 mL/min/g to 8.9 mL/min/g during stress. snmjournals.org
Table 2: this compound Effects on Coronary Blood Flow in Animal Models
| Animal Model | Key Finding | Measurement | Source(s) |
|---|---|---|---|
| Conscious Dog | More potent than adenosine | ED50: 0.34 µg/kg (this compound) vs. 51 µg/kg (Adenosine) | openaccessjournals.com, nih.gov |
| Conscious Dog | Comparable maximal CBF increase to adenosine | ~221% above baseline | openaccessjournals.com |
| Anesthetized Dog | Longer duration of action than adenosine | >2-fold CBF increase for 97s (this compound) vs. 24s (Adenosine) | jacc.org |
| Anesthetized Dog | Significant increase in peak velocity | 3.3-fold increase in average peak CBF velocity | openaccessjournals.com |
| Mouse | Effective increase in myocardial blood flow | 4.8 mL/min/g (rest) to 8.9 mL/min/g (stress) | snmjournals.org |
When compared to the non-selective agonist adenosine in animal models, this compound demonstrates a more selective profile of effects, particularly regarding peripheral and renal circulation. In conscious dogs, this compound caused a smaller decrease in total peripheral resistance and a smaller increase in blood flow to the lower body compared to adenosine. openaccessjournals.comopenaccessjournals.com
The differential effects on renal circulation are particularly stark. A 2.5 µg/kg dose of this compound did not affect renal vascular resistance and caused only a minimal decrease in renal blood flow (-11 ± 4%). openaccessjournals.comopenaccessjournals.com In contrast, adenosine induced a dose-dependent renal vasoconstriction, with a high dose (250 µg/kg) causing a 683 ± 197% increase in renal vascular resistance and an 85 ± 4% decrease in renal blood flow. openaccessjournals.comopenaccessjournals.com
Table 3: Comparative Hemodynamic Effects of this compound and Adenosine in Dogs
| Parameter | This compound | Adenosine | Source(s) |
|---|---|---|---|
| Heart Rate | Greater increase and longer duration | Less pronounced increase | jacc.org |
| Systemic Vascular Resistance | ~20% decrease | ~45% decrease | openaccessjournals.com |
| Renal Blood Flow | Minimal decrease (-11%) | Significant decrease (-85% at high dose) | openaccessjournals.com, openaccessjournals.com |
| Renal Vascular Resistance | No effect | Significant increase (+683% at high dose) | openaccessjournals.com, openaccessjournals.com |
| Left Ventricular Systolic Pressure | No change | Increased by 12-18% | jacc.org, openaccessjournals.com |
| Left Ventricular dP/dt | Increased by ~39% | Increased by ~29% | jacc.org, openaccessjournals.com |
Blood-Brain Barrier Permeability Studies
Preclinical investigations in rodent models have consistently demonstrated that this compound, a selective adenosine A2A receptor agonist, can transiently increase the permeability of the blood-brain barrier (BBB). usc.edunih.govnih.gov The activation of A2A receptors, which are expressed on the endothelial cells of brain microvasculature, is believed to induce a temporary and reversible disruption of the barrier. researchgate.net The proposed mechanisms include the reorganization of the endothelial cell cytoskeleton and a reduction in the expression of tight junction proteins, such as claudin-5, occludin, and VE-cadherin. researchgate.net
Studies in non-tumor-bearing rats have shown that the systemic administration of this compound can significantly enhance the brain's uptake of therapeutic agents. For instance, co-administration of this compound with the chemotherapy drug temozolomide (B1682018) resulted in a 60% higher concentration of temozolomide in the brain compared to when the drug was given alone, without altering the systemic pharmacology of temozolomide. nih.govnih.gov This effect is not limited to small molecules. Preclinical research has documented that this compound facilitates the passage of a variety of molecules of different sizes across the BBB. nih.gov
Positron Emission Tomography (PET) imaging studies in rats have provided further quantitative evidence of this effect. Following intravenous administration of this compound, a significant increase in the penetration of various markers across the BBB was observed. The brain penetration of [18F]2-deoxy-2-fluoro-D-sorbitol ([18F]FDS), a small-molecule marker of BBB permeability, increased by 116 ± 13%. researchgate.net The effect was noted to be reversible, with the BBB integrity recovering within 30 minutes after this compound injection. researchgate.net Even larger entities, such as the radiolabeled nanoparticle [89Zr]AGuIX (approximately 9 kDa), showed a 72 ± 45% increase in brain penetration. researchgate.net These findings underscore the potential of A2A receptor agonism as a strategy for transiently opening the BBB to improve drug delivery to the central nervous system. nih.gov
| Model | Co-administered Agent | Molecular Weight | Key Finding | Citation |
|---|---|---|---|---|
| Non-tumor bearing rats | Temozolomide | 194 Da | 60% increase in brain concentration | nih.govnih.gov |
| Rats (PET Imaging) | [18F]FDS | 183 Da | 116% increase in brain penetration | researchgate.net |
| Rats (PET Imaging) | [89Zr]AGuIX (nanoparticle) | ~9 kDa | 72% increase in brain penetration | researchgate.net |
| Rodents | Dextran (B179266) | 70 kDa | Transiently increased permeability | nih.gov |
| Mice | Gemcitabine | 263 Da | Transiently increased drug entry | nih.gov |
| Mice | Epirubicin | 543 Da | Transiently increased drug entry | nih.gov |
Neurological Systemic Effects in Preclinical Models
Preclinical safety pharmacology studies have evaluated the effects of this compound on the central nervous system in animal models. In studies conducted on rats, intravenous administration of this compound induced several dose-dependent neurological and systemic effects. fda.gov
Observations included a transient decrease in spontaneous activity. At a high dose of 200 µg/kg, a single occurrence of slight to moderate catalepsy was noted in one out of five rats. fda.gov Furthermore, this compound was found to cause a dose-dependent decrease in body temperature across all treated groups, with a reduction ranging from 1% to 7.2%. fda.gov At the highest dose of 400 µg/kg, this was accompanied by reduced activity. fda.gov In a separate respiratory safety study in rats, intravenous administration led to an increased respiratory rate. fda.gov Other research has pointed to the potential for this compound to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases, though specific mechanistic studies are ongoing. usc.edu
| Effect | Dose Range (IV) | Observation | Citation |
|---|---|---|---|
| Spontaneous Activity | 2 and 200 µg/kg | Transient decrease | fda.gov |
| Catalepsy | 200 µg/kg | Slight to moderate occurrence (1/5 rats) | fda.gov |
| Body Temperature | 40-400 µg/kg | Dose-dependent decrease (-1% to -7.2%) | fda.gov |
| Respiratory Rate | 80 and 200 µg/kg | Increased by 12% and 28% respectively | fda.gov |
Cardioprotective Effects in Hemorrhagic Shock Models
The role of adenosine A2A receptor activation in conferring protection against the systemic injury caused by hemorrhagic shock has been a subject of preclinical investigation. nih.govfrontiersin.org Hemorrhagic shock triggers a global ischemia/reperfusion phenomenon, leading to widespread inflammation and tissue damage. researchgate.net Activation of A2A receptors is known to broadly inactivate inflammatory cascades. nih.govresearchgate.net
A preclinical study specifically investigating this compound's effects in a mouse model of trauma-hemorrhagic shock demonstrated significant therapeutic benefits. ahajournals.org When administered during resuscitation following injury, this compound improved physiological outcomes and survival. ahajournals.org Animals treated with this compound showed significantly improved survival rates and better maintenance of cardiac output compared to controls. ahajournals.org
Furthermore, the this compound-treated group required lower volumes of resuscitation fluid to restore stroke volume, indicating improved systemic perfusion, which was corroborated by lower blood lactate (B86563) levels. ahajournals.org At the tissue level, the administration of high-dose this compound was associated with significantly reduced levels of the cardiac injury biomarker h-FABP (heart-type fatty acid-binding protein). ahajournals.org Histological analysis also revealed a significant reduction in the infiltration of neutrophils into the myocardium and less apoptotic myocardial injury, as measured by caspase-3 levels. ahajournals.org These findings suggest that this compound administration during resuscitation can alleviate trauma-induced cardiac injury and positively impact survival in a preclinical model of hemorrhagic shock. ahajournals.org
| Parameter | Control Group | This compound Group | Key Finding | Citation |
|---|---|---|---|---|
| Survival Rate | 40% | 87% | Significant improvement | ahajournals.org |
| Cardiac Output | 7.66 ± 3.8 mL/min | 12.05 ± 2.2 mL/min | Significant maintenance | ahajournals.org |
| Resuscitation Fluid Volume | 63.8 ± 7.5 µL/g | 34.9 ± 10.8 µL/g | Significantly lower volume required | ahajournals.org |
| Lactate Levels | 6.6 ± 2.6 mmol/L | 4.4 ± 1.5 mmol/L | Significantly lower | ahajournals.org |
| Cardiac Injury (h-FABP) | 2465.0 ± 650.2 ng/mL | 1548.8 ± 442.6 ng/mL | Significantly lower | ahajournals.org |
| Apoptotic Injury (Caspase 3) | 2.50 ± 1.17 % | 0.63 ± 0.24 % | Significantly reduced | ahajournals.org |
Clinical Research Paradigms and Findings
Diagnostic Efficacy in Myocardial Perfusion Imaging
Myocardial perfusion imaging is a non-invasive method to assess coronary artery disease by visualizing blood flow to the heart muscle. Pharmacologic stress agents are used in patients who cannot undergo adequate exercise stress. Regadenoson induces coronary vasodilation, mimicking the effects of exercise on coronary blood flow.
Detection of Myocardial Ischemia and Coronary Artery Disease
This compound has demonstrated high efficacy in the detection of myocardial ischemia and coronary artery disease (CAD).
Prognostic Value: The extent of perfusion defects observed with this compound MPI is a strong predictor of future cardiac events. Research has shown a stepwise increase in the risk of cardiac death, myocardial infarction, and late coronary revascularization with increasing size and severity of perfusion defects identified by this compound single-photon emission computed tomography (SPECT). nih.gov For instance, patients with moderate to severe ischemia had significantly higher rates of adverse cardiac events compared to those with normal perfusion. nih.gov
Effective Risk Stratification: this compound stress cardiac magnetic resonance (CMR) imaging has been shown to effectively stratify patients at risk for major adverse cardiovascular events (MACE). nih.gov Patients with normal MPI results have a very low rate of subsequent hard cardiac events, while those with inducible ischemia face a significantly higher risk. nih.gov
Real-Time Echocardiography: When used with real-time myocardial contrast echocardiography, this compound has been effective in detecting perfusion abnormalities. One study found that this combination had a sensitivity of 80% and a specificity of 74% for detecting significant coronary artery stenosis. ahajournals.org
Comparative Studies with Adenosine (B11128) and Dipyridamole (B1670753) in MPI
This compound's performance has been extensively compared to the non-selective adenosine receptor agonists, adenosine and dipyridamole.
The large-scale ADVANCE MPI 1 and 2 trials were designed to assess whether this compound was non-inferior to adenosine for detecting reversible perfusion defects. jacc.org The pooled data from these trials, involving over 2,000 patients, demonstrated that the agreement rates for detecting ischemia between adenosine and this compound images were nearly identical. jacc.orgdovepress.com This non-inferiority was consistent across various patient subgroups, including different ages, genders, body mass indexes, and in patients with diabetes. jacc.org
Studies comparing this compound with dipyridamole have yielded varied results regarding hyperemic efficacy. One retrospective analysis using dynamic SPECT imaging in a low-risk population found that this compound and dipyridamole induced equivalent hyperemia, with no significant difference in mean global myocardial flow reserve (MFR) or stress myocardial blood flow (MBF). snmjournals.org However, another study noted that dipyridamole was associated with fewer adverse events than this compound. nih.gov A survey-based study highlighted that the total time to conduct an MPI test was shorter with this compound compared to both adenosine and dipyridamole. tandfonline.com
| Parameter | This compound vs. Adenosine | This compound vs. Dipyridamole | Reference |
|---|---|---|---|
| Ischemia Detection Agreement | Non-inferior; agreement rates were nearly identical (63% vs. 62%) | Data not directly comparable in this format | jacc.orgdovepress.com |
| Myocardial Blood Flow (MBF) | Achieved comparable mean hyperemic MBF | No significant difference in stress MBF in a low-risk population | snmjournals.orgnih.gov |
| Myocardial Flow Reserve (MFR) | Resting blood flow slightly higher with this compound, which may impact MFR quantification | No significant difference in global MFR in a low-risk population | snmjournals.orgahajournals.org |
| Procedure Time | Shorter overall MPI test time compared to adenosine | Shorter overall MPI test time compared to dipyridamole | tandfonline.com |
Image Quality and Diagnostic Accuracy Assessments
The quality of images produced during MPI is crucial for accurate diagnosis. Clinical trials have consistently shown that this compound provides good quality images that yield accurate diagnostic information. dovepress.com
Non-Inferiority to Adenosine: The ADVANCE MPI trials established that this compound is non-inferior to adenosine in terms of diagnostic agreement for the presence and extent of reversible myocardial perfusion defects. dovepress.com
Special Populations: A meta-analysis looking at patients with end-stage liver disease found that this compound SPECT had a specificity of 88% but a lower sensitivity of 35% for detecting severe CAD, compared to adenosine's 82% specificity and 62% sensitivity in the same population. nih.gov
Applications Beyond Standard Myocardial Perfusion Imaging
The selective A₂A receptor agonism of this compound has prompted research into its utility in other clinical areas, moving beyond its established role in MPI.
Assessment of Fractional Flow Reserve (FFR)
Fractional Flow Reserve (FFR) is a key physiological measurement used during invasive coronary angiography to determine the hemodynamic significance of a coronary artery stenosis. It requires inducing maximal coronary hyperemia, traditionally achieved with adenosine.
Several studies have investigated this compound as an alternative for inducing hyperemia in FFR measurements. Research has shown a strong linear correlation between FFR values obtained with intravenous this compound and those obtained with either intravenous or intracoronary adenosine. pcronline.comrecintervcardiol.orgpcronline.com One study found the mean FFR values to be identical between adenosine and this compound (0.79 in both groups). nih.gov
A key finding is that this compound achieves maximal hyperemia more rapidly than adenosine infusion. Studies have reported that the time to reach the FFR nadir is significantly shorter with a single bolus of this compound compared to a standard adenosine infusion. nih.gov While most studies show excellent correlation, one study reported that intravenous this compound resulted in a slightly, but statistically significantly, lower mean FFR value compared to intracoronary adenosine (0.838 vs. 0.852), which in a small percentage of cases (9.8%) could lead to a different clinical decision. recintervcardiol.orgrecintervcardiol.org
| Study Finding | Details | Reference |
|---|---|---|
| Equivalence to Adenosine | Strong linear correlation between FFR values obtained with this compound and adenosine. | pcronline.compcronline.com |
| Time to Maximal Hyperemia | Significantly shorter time to FFR nadir with this compound compared to adenosine infusion. | nih.gov |
| Mean FFR Values | Studies report either identical mean FFR values or a statistically significant but small difference compared to adenosine. | recintervcardiol.orgnih.govrecintervcardiol.org |
Brain Tumor Research: Transient Blood-Brain Barrier Alteration
A novel area of investigation is the potential for this compound to transiently increase the permeability of the blood-brain barrier (BBB). The BBB is a major obstacle that limits the delivery of therapeutic agents to brain tumors. mdpi.com Preclinical studies in rodent models showed that this compound could disrupt the BBB, allowing increased penetration of molecules like temozolomide (B1682018) and high-molecular-weight dextran (B179266) into the brain. researchgate.netoup.comnih.gov
This promising preclinical data led to clinical trials in humans. A phase I trial was initiated to identify a dose of this compound that could significantly increase the permeability of the BBB in patients with gliomas, measured by changes in gadolinium transfer on MRI. cancer.gov However, a multi-institutional study reported that while this compound was well-tolerated, it did not significantly elevate the primary permeability endpoint (Ktrans) in normal-appearing white matter at the doses tested. researchgate.netoup.com Despite this, the study did observe a measurable change in gadolinium flux based on subtraction map analysis, suggesting that some effect on permeability may occur. researchgate.netoup.com
While initial human studies have not replicated the robust BBB disruption seen in animal models with standard doses, researchers suggest that further investigation into different dosing schedules or combination therapies is warranted to explore this potential application for improving drug delivery in patients with brain tumors. mdpi.comresearchgate.netoup.com
Lung Transplantation: Reduction of Ischemia-Reperfusion Injury Markers
Ischemia-reperfusion injury (IRI) is a significant complication following lung transplantation, contributing to primary graft dysfunction (PGD) and impacting both short- and long-term outcomes. clinicaltrials.govnih.gov It is characterized by inflammation, swelling, and impaired oxygen exchange upon restoration of blood flow to the transplanted organ. clinicaltrials.gov Pre-clinical animal models have suggested that adenosine A2A receptor agonists could be a promising treatment to reduce IRI. nih.gov
Building on this, clinical trials have been initiated to investigate this compound's role in this setting. A Phase I clinical trial was designed to evaluate the safety of a continuous infusion of this compound in lung transplant recipients, with the goal of mitigating IRI. nih.gov The study successfully demonstrated that this compound can be safely infused in patients undergoing lung transplantation, with no dose-limiting toxicities or drug-related mortality observed. nih.gov
Further research has aimed to identify the specific mechanisms by which this compound may exert its protective effects. One study involving 14 lung transplant recipients who received a 12-hour infusion of this compound found that the treatment significantly reduced plasma levels of soluble receptor for advanced glycation end-products (sRAGE), a marker associated with IRI. researchgate.net The study also noted a significant reduction in matrix metalloproteinase-9 (MMP-9) levels. researchgate.net These findings suggest a potential molecular mechanism for the anti-inflammatory effects of A2A receptor agonists in reducing primary graft dysfunction. researchgate.net Another multicenter, blinded, placebo-controlled trial, while not meeting its primary endpoint for increasing the utilization of marginal donor lungs, did show a trend toward this compound reducing IRI, warranting further investigation. aats.org The primary outcome measures for these types of studies include the Clinical Pulmonary Graft Dysfunction (PGD) score and levels of inflammatory cytokines in the blood and bronchoalveolar lavage. clinicaltrials.gov
Trauma and Hemorrhagic Shock Management: Cardiovascular Support
The potential application of this compound is being explored in the critical setting of trauma and hemorrhagic shock. hra.nhs.ukqmul.ac.uk Bleeding and shock place immense strain on the heart, which can lead to cardiovascular dysfunction and a condition known as Trauma-Induced Secondary Cardiac Injury (TISCI). hra.nhs.uk Currently, no specific therapeutic agents are administered to bleeding trauma patients to protect cardiac function. hra.nhs.uk
Based on pre-clinical animal models where this compound improved cardiac function, lowered markers of shock, and reduced the need for fluid resuscitation, a clinical study known as the ReWiRe (Rescue With this compound) trial was initiated. hra.nhs.ukisrctn.com ReWiRe is a randomized, blinded, controlled, Phase 2a study designed to assess the safety and efficacy of administering this compound to patients with critical injuries and signs of hemorrhagic shock. hra.nhs.ukqmul.ac.ukisrctn.com The study's hypothesis is that an injection of this compound in the acute post-injury phase will improve coronary perfusion, help maintain cardiac function, and reduce the development of shock, as measured by circulating lactate (B86563). isrctn.com
The first phase of the ReWiRe trial, involving nine male patients, was completed and demonstrated the safety of the drug at the indicated dose. qmul.ac.uk The study has been approved to proceed to Phase 2, which will randomize 98 patients to receive either a single injection of this compound with standard care or standard care alone at the scene of their injury. qmul.ac.ukisrctn.com This research aims to determine if pre-hospital treatment with this compound can protect the heart following major injury and improve outcomes for this patient population. qmul.ac.uk
Patient-Centric Outcomes and Tolerability Research
Comparative Patient Comfort and Symptom Incidence
A key area of research for this compound has been its tolerability profile compared to other pharmacological stress agents, particularly adenosine. The large-scale ADVANCE MPI (ADenoscan Versus this compound Comparative Evaluation for Myocardial Perfusion Imaging) trials provided substantial data on this topic. jacc.org Across these studies, patients generally reported feeling more comfortable after receiving this compound compared to adenosine. jacc.orgresearchgate.net
Table 1: Comparative Symptom Incidence in the ADVANCE MPI Trials Data compiled from a combined analysis of the two ADVANCE MPI studies (n=2015).
Factors Influencing Patient Tolerability (e.g., exercise combination)
Research has identified that combining this compound administration with low-level exercise can be a factor in improving patient tolerability. openaccessjournals.com This "hybrid stress" approach has been shown to be safe and is well-tolerated, even in patient populations with conditions like severe chronic obstructive pulmonary disease (COPD). researchgate.netresearchgate.net
Studies have demonstrated that a protocol involving low-level exercise in conjunction with this compound can reduce the incidence of side effects and improve image quality due to reduced gastrointestinal tracer uptake. openaccessjournals.comresearchgate.netasnc.org In one study, adverse events occurred in 77% of patients receiving a this compound-exercise combination, compared to 95% of patients receiving adenosine without exercise. openaccessjournals.com While generally well-tolerated, it has been noted that combining this compound with exercise may lead to clinically significant increases in blood pressure in some patients, particularly those with underlying hypertension. lexiscan.com Despite this, the combination is generally considered to have a better side-effect profile. researchgate.net
Table 2: Chemical Compounds Mentioned
Safety Profile and Adverse Event Research
Analysis of Adverse Event Reporting Systems (e.g., FAERS)
The FDA Adverse Event Reporting System (FAERS) serves as a crucial database for collecting and analyzing adverse event (AE) reports related to drugs, helping to identify potential safety risks in real-world settings nih.gov. A comprehensive analysis of FAERS data since 2004, where regadenoson was identified as the primary suspected drug, confirmed many common adverse reactions already listed on the drug's label, such as nausea, dyspnea (shortness of breath), palpitations/vomiting, headache, dizziness, chest pain, and flushing nih.govmdpi.com.
Beyond these common effects, FAERS analyses have also revealed serious adverse effects, including severe hypotension, cardiac arrest, seizures, bradycardia, and loss of consciousness nih.govmdpi.com. Some reports of myocardial infarction (MI) and death have occurred following this compound administration, with 26 MI cases and 29 deaths reported in FAERS after Lexiscan (this compound) administration between June 24, 2008, and April 10, 2013 fda.govmriquestions.com. These serious events tended to occur within 6 hours of administration fda.govmriquestions.com. In a pharmacovigilance study analyzing FAERS data from 2004 to 2024, this compound was identified among the top five drugs associated with cardiac arrest, exhibiting a reporting odds ratio (ROR) of 20.00 (95% CI: 17.69–22.60) frontiersin.orgx-mol.net.
Furthermore, FAERS data have highlighted potential adverse reactions not explicitly found on the drug label, such as micturition urgency, mental status changes, conversion disorder, eye movement disorder, and genital paraesthesia nih.govmdpi.com. The majority of adverse reactions typically resolve within approximately 15 minutes, with headaches often resolving within 30 minutes fffenterprises.comlexiscan.com. Aminophylline (B1665990), an adenosine (B11128) antagonist, has been used to attenuate severe or persistent adverse reactions to this compound fffenterprises.comeuropa.eufda.gov.
Data from FAERS regarding serious adverse events associated with this compound (June 24, 2008 - April 10, 2013):
| Adverse Event | Number of Cases (Lexiscan/Regadenoson) fda.govmriquestions.com |
| Myocardial Infarction | 26 |
| Death | 29 |
Cardiovascular Systemic Effects
This compound's primary mechanism of action involves coronary vasodilation, but its systemic effects on the cardiovascular system are well-documented and require careful consideration.
In clinical studies, the majority of patients experienced an increase in heart rate (HR) after this compound administration fda.govasnc.org. Studies have shown that heart rate can increase by approximately 25 ± 11 beats per minute (bpm) within 15 minutes of administration asnc.org. A maximum increase in heart rate of over 40 bpm was observed in 5% of patients asnc.org. This increase in heart rate is a common and expected pharmacodynamic effect europa.eueuropa.eu.
The mechanism of this compound-mediated tachycardia is primarily attributed to direct sympathoexcitation rather than being solely baroreflex-mediated jacc.orgnih.govopenaccessjournals.comresearchgate.net. This compound, a selective A2A adenosine receptor agonist, can cause a dose-dependent increase in heart rate openaccessjournals.comresearchgate.net. This effect is linked to the activation of A2A receptors, which can lead to an increase in sympathetic tone and elevated levels of norepinephrine (B1679862) and epinephrine (B1671497) jacc.orgopenaccessjournals.comeuropa.eu. Pretreatment with a beta-adrenergic blocker like metoprolol (B1676517) can attenuate the heart rate increase caused by this compound, further supporting the role of sympathetic activation openaccessjournals.comresearchgate.net.
This compound, as an adenosine receptor agonist, induces arterial vasodilation, which can lead to hypotension fffenterprises.comlexiscan.comeuropa.eufda.goveuropa.eueuropa.eubaxterpi.com. In clinical trials, decreased systolic blood pressure (>35 mmHg) was observed in 7% of patients, and decreased diastolic blood pressure (>25 mmHg) was observed in 4% of patients within 45 minutes of this compound administration fffenterprises.comeuropa.eufda.goveuropa.eueuropa.eubaxterpi.com. The mean systolic blood pressure can decrease from 144 to 139 mmHg tandfonline.com.
While hypotension is a common response, hypertension can also occur. In clinical trials, increased systolic blood pressure (≥50 mmHg) was observed in 0.7% of patients and increased diastolic blood pressure (≥30 mmHg) in 0.5% of patients fffenterprises.comeuropa.eu. These increases typically resolved within 10 to 15 minutes, though some were observed at 45 minutes post-administration fffenterprises.comfda.goveuropa.eubaxterpi.com. Post-marketing experience has reported cases of potentially clinically significant hypertension, especially in patients with underlying hypertension and when low-level exercise was included in myocardial perfusion imaging (MPI) fffenterprises.comlexiscan.combaxterpi.com.
The risk of serious hypotension may be higher in patients with autonomic dysfunction, hypovolemia, left main coronary artery stenosis, stenotic valvular heart disease, pericarditis or pericardial effusions, or stenotic carotid artery disease with cerebrovascular insufficiency fffenterprises.comlexiscan.comeuropa.eueuropa.eubaxterpi.com. Syncope and transient ischemic attacks have been reported in post-marketing experience fffenterprises.comlexiscan.comeuropa.eueuropa.eu.
Summary of Blood Pressure Changes in Clinical Trials:
| Blood Pressure Change | Incidence | Timeframe (within 45 minutes) fffenterprises.comeuropa.eufda.goveuropa.eueuropa.eubaxterpi.com |
| Systolic BP decrease (>35 mmHg) | 7% | Yes |
| Diastolic BP decrease (>25 mmHg) | 4% | Yes |
| Systolic BP increase (≥50 mmHg) | 0.7% | Yes |
| Diastolic BP increase (≥30 mmHg) | 0.5% | Yes |
This compound, as an adenosine receptor agonist, can depress the sinoatrial (SA) and atrioventricular (AV) nodes, potentially causing first-, second-, or third-degree AV block, or sinus bradycardia requiring intervention fffenterprises.comlexiscan.comeuropa.eufda.goveuropa.eubaxterpi.com.
In clinical trials, first-degree AV block (PR prolongation > 220 msec) developed in 3% of patients within 2 hours of this compound administration fffenterprises.comeuropa.eufda.goveuropa.eubaxterpi.com. Transient second-degree AV block with one dropped beat was observed in one patient fffenterprises.comeuropa.eufda.goveuropa.eubaxterpi.com. While this compound is designed to have lower affinity for the A1 adenosine receptor (which affects AV conduction) compared to non-selective agents like adenosine, high-grade AV block (second or third-degree) has been reported in post-marketing experience biomedgrid.comjacc.org. Third-degree heart block and asystole have occurred within minutes of this compound administration in post-marketing reports fffenterprises.comlexiscan.comeuropa.eufda.goveuropa.eueuropa.eubaxterpi.com.
A comprehensive review of adverse effects noted that as of June 2017, 56 cases of third-degree heart block and 26 cases of sinus arrest were reported via FAERS biomedgrid.comnih.gov. The incidence of high-degree AV block (second or third-degree) related to this compound administration during SPECT-MPI was observed less frequently at 0.3% compared to 8.58% for adenosine in the ADVANCE-MPI trial nih.gov. Despite its improved specificity, guidelines caution against its use in patients with pre-existing high-degree AV block or sinus node disease, although rare complications can still occur in patients without these contraindications nih.gov. New-onset or recurrent atrial fibrillation with rapid ventricular response and atrial flutter have also been reported following this compound injection fffenterprises.comlexiscan.comfda.govbaxterpi.com.
Summary of Atrioventricular Conduction Abnormalities in Clinical Trials:
| Conduction Abnormality | Incidence (Clinical Trials) fffenterprises.comeuropa.eufda.goveuropa.eubaxterpi.com |
| First-degree AV block | 3% |
| Transient second-degree AV block | 1 patient |
The "coronary steal phenomenon" is a known risk with vasodilator stress agents like this compound mdpi.comnih.gov. This phenomenon occurs because these agents increase blood flow preferentially to non-diseased coronary arteries at the expense of diseased vessels mdpi.comnih.govauntminnie.com. When a vasodilator is administered, it causes vasodilation in both healthy and stenotic (blocked) arteries. However, in arteries with fixed stenoses, the ability to dilate further is limited. This leads to a diversion of blood flow away from collateral vessels supplying vascular beds distal to critically stenosed vessels, potentially reducing blood flow to ischemic areas mdpi.comauntminnie.com. In some cases, this reduced blood flow can lead to myocardial ischemia or even a heart attack fda.gov. Agrawal et al. highlighted the potential for coronary steal syndrome with this compound, presenting as chest pain during MPI testing, with symptoms worsening upon administration nih.gov.
Fatal cardiac events, including myocardial infarction (MI), life-threatening ventricular arrhythmias, and cardiac arrest, have been reported following the administration of this compound nih.govfda.govmriquestions.comfffenterprises.comlexiscan.comeuropa.eueuropa.eueuropa.eubaxterpi.comlexiscan.com. The FDA has issued warnings regarding the rare but serious risk of heart attack and death associated with this compound fda.govmriquestions.com. These events may result from the ischemia induced by pharmacologic stress agents fffenterprises.comeuropa.eueuropa.eueuropa.eu.
The FDA Adverse Event Reporting System (FAERS) database has documented cases of MI and death after this compound administration fda.govmriquestions.com. Specifically, between June 24, 2008, and April 10, 2013, FAERS contained 26 MI cases and 29 deaths occurring after Lexiscan (this compound) administration fda.govmriquestions.com. In a recent pharmacovigilance study (2004-2024), this compound was identified as having a significant signal for cardiac arrest, being among the top five drugs associated with this adverse event frontiersin.orgx-mol.net.
It is important to note that some of these events occurred in patients with pre-existing signs or symptoms of acute myocardial ischemia, such as unstable angina or cardiovascular instability, who may be at greater risk for serious cardiovascular adverse reactions fda.govmriquestions.comfffenterprises.combaxterpi.comlexiscan.com. Cardiac resuscitation equipment and trained staff should be available before administering this compound due to the potential for these serious and life-threatening reactions fda.govfffenterprises.comeuropa.eueuropa.eueuropa.eubaxterpi.comlexiscan.com.
Pulmonary Systemic Effects
This compound's selective action on A2A adenosine receptors, with significantly lower affinity for A2B and A3 receptors, contributes to a reduced risk of bronchoconstriction compared to non-selective adenosine agonists. researchgate.netoup.comresearchgate.netiaea.org
Dyspnea and Bronchospasm Incidence
Dyspnea (shortness of breath) is a commonly reported adverse event following this compound administration. In clinical trials, the incidence of dyspnea has been reported to be as high as 29% gehealthcare.co.ukeuropa.eu. Other studies have shown varying incidences, such as 43% in a comparison with placebo jacc.org and 40.4% in a study comparing this compound to adenosine, where it was significantly more common with this compound (p = 0.049) nih.gov. In patients with chronic kidney disease, dyspnea was reported in 19.2% of this compound recipients compared to 0.6% in the placebo group (P < 0.0001) nih.gov. Despite the subjective experience of dyspnea, studies often indicate that it is not associated with a significant decrease in forced expiratory volume in 1 second (FEV1) or objective findings of bronchoconstriction. jacc.orgnih.govopenaccessjournals.comsnmjournals.org
Bronchospasm incidence with this compound is generally low. In a study involving patients with moderate or severe chronic obstructive pulmonary disease (COPD), the incidence of bronchospasm was 4% in both this compound and placebo groups, with no statistically significant difference jacc.org. Similarly, in patients with mild-to-moderate asthma, bronchoconstrictive reactions (defined as a >15% reduction in FEV1) were observed in 4.3% of this compound patients and 4.2% of placebo patients, and these were clinically silent and did not require therapy. openaccessjournals.comsnmjournals.org Post-marketing experience has also reported wheezing. lexiscan.com
The following table summarizes reported incidences of dyspnea and bronchospasm:
| Adverse Event | Incidence (General Population) | Incidence (COPD/Asthma Patients) | Notes | Source |
| Dyspnea | Up to 29% gehealthcare.co.ukeuropa.eu | 29.8% (COPD/asthma vs 18.2% control; p=0.0015) jacc.org, 40.3% (COPD) vs 22.4% (asthma) nih.gov, 50% (End-stage lung disease) oup.com, 61% (moderate-to-severe COPD) openaccessjournals.comsnmjournals.org | Often not associated with objective lung function decline. | gehealthcare.co.ukoup.comeuropa.eujacc.orgnih.govopenaccessjournals.comsnmjournals.orgjacc.org |
| Bronchospasm | 4% (vs 4% placebo) jacc.org | 4.3% (asthma) vs 4.2% (placebo) openaccessjournals.comsnmjournals.org, 12.2% (COPD) vs 6.1% (placebo) nih.govopenaccessjournals.comsnmjournals.org | Clinically silent, generally not requiring intervention. | jacc.orgnih.govopenaccessjournals.comsnmjournals.org |
| Wheezing | Common (1-10%) drugs.com | 6% (this compound) vs 12% (placebo) openaccessjournals.comsnmjournals.org | Post-marketing reports also indicate wheezing. lexiscan.com | openaccessjournals.comsnmjournals.orglexiscan.comdrugs.com |
Studies in Patients with Chronic Obstructive Pulmonary Disease (COPD) and Asthma
This compound has been studied for its safety and tolerability in patients with COPD and asthma, where traditional non-selective adenosine agonists are often contraindicated due to the risk of bronchoconstriction. researchgate.netnih.govopenaccessjournals.com
In a randomized, double-blind, placebo-controlled crossover trial involving 49 patients with moderate or severe COPD, this compound did not cause statistically significant differences in mean FEV1, forced vital capacity (FVC), FEV1/FVC, or arterial oxygen saturation compared to placebo. While dyspnea was more common with this compound (61% vs 0% with placebo), it was not linked to a decline in FEV1 or other objective findings, and no patient required bronchodilators or oxygen. jacc.orgnih.govopenaccessjournals.comsnmjournals.org
Another randomized, double-blind, placebo-controlled crossover trial assessed this compound in 48 patients with mild or moderate asthma. Similar to COPD patients, there was no significant difference in mean FEV1 at any time point between this compound and placebo. Bronchoconstrictive reactions (>15% reduction in FEV1) were similar in both groups (4.3% vs 4.2%) and were clinically silent. Dyspnea occurred in 34% of this compound patients but was not associated with a decrease in FEV1 or oxygen desaturation. openaccessjournals.comsnmjournals.org
Observational studies, including one with 116 patients with mild/moderate COPD (n=67) or asthma (n=49) undergoing this compound with low-level exercise, reported a higher incidence of dyspnea in COPD patients (40.3%) than in asthma patients (22.4%). nih.gov Adverse events were generally self-limited, with only a few patients requiring aminophylline for persistent dyspnea. nih.gov
These findings collectively suggest that this compound can be safely administered to patients with mild to moderate COPD and asthma, and with caution in stable patients with severe COPD or end-stage lung disease, although subjective dyspnea may be more frequent. researchgate.netoup.comiaea.orgnih.govopenaccessjournals.comsnmjournals.orgnih.gov
Neurological Systemic Effects
This compound can induce various neurological systemic effects, primarily due to its interaction with adenosine receptors, which are widely distributed in the central nervous system. mdpi.comnih.govresearchgate.net
Headache and Dizziness
Headache and dizziness are among the most common adverse reactions reported with this compound. mdpi.comgehealthcare.co.ukeuropa.eudrugs.comfda.gov
In clinical trials, headache incidence has been reported as high as 27% gehealthcare.co.ukeuropa.eu. Other studies show incidences of 26% baxterpi.com, 24.9% in patients with chronic kidney disease (vs 7.1% placebo; P < 0.0001) nih.gov, and 21.7% in a comparison with adenosine nih.gov. Headache typically resolves within 30 minutes. lexiscan.combaxterpi.com
Dizziness incidence ranges from 8% to 11% in clinical trials gehealthcare.co.ukeuropa.eudrugs.combaxterpi.com. In patients with chronic kidney disease, dizziness was reported in 9.6% of this compound recipients compared to 0.6% in the placebo group (P < 0.0001) nih.gov. In patients with end-stage lung disease, dizziness was reported in 7.1% of patients. oup.com
The following table summarizes reported incidences of headache and dizziness:
| Adverse Event | Incidence | Notes | Source |
| Headache | 27% gehealthcare.co.ukeuropa.eu, 26% baxterpi.com, 24.9% (CKD vs 7.1% placebo) nih.gov, 21.7% (vs 21.2% adenosine) nih.gov | Often resolves within 30 minutes. lexiscan.combaxterpi.com | mdpi.comgehealthcare.co.ukeuropa.eunih.govnih.govlexiscan.comjacc.orgdrugs.comfda.govbaxterpi.com |
| Dizziness | 8% baxterpi.com, 9.6% (CKD vs 0.6% placebo) nih.gov, 11% gehealthcare.co.ukeuropa.eudrugs.com, 7.1% (End-stage lung disease) oup.com | mdpi.comgehealthcare.co.ukoup.comeuropa.eunih.govdrugs.comfda.govbaxterpi.com |
Seizure Incidence and Proposed Mechanisms
Seizures are a less common but serious adverse event associated with this compound. mdpi.comdrugs.comnih.govresearchgate.netfda.govbaxterpi.comrxlist.comresearchgate.netfffenterprises.comasnc.org Post-marketing surveillance has shown an increasing incidence of seizures, leading to safety label changes. nih.govresearchgate.net As of June 2018, 148 cases of seizures and 10 cases of seizure-like phenomena were reported to the US Food and Drug Administration (FDA) as adverse effects of this compound. nih.gov New onset or recurrence of convulsive seizures has been reported, with some cases being prolonged and requiring urgent anticonvulsive management. fda.govbaxterpi.comfffenterprises.comasnc.org
The proposed mechanism for this compound-induced seizures involves the activation of A2A adenosine receptors in the central nervous system. While adenosine itself typically provides neuroprotective effects, activation of A2A receptors by this compound may enhance glutamatergic excitotoxicity and potentially reduce the neuroprotective effects mediated by A1 receptors, thereby exacerbating seizures. mdpi.comnih.govnih.govresearchgate.netresearchgate.net this compound is thought to lower the seizure threshold. fda.govfffenterprises.comasnc.org It is important to note that methylxanthines, such as aminophylline and theophylline (B1681296), which are sometimes used to reverse this compound's effects, may lower the seizure threshold and prolong seizure duration, and their use is not recommended in patients who experience a seizure in association with this compound. mdpi.comnih.govfda.govbaxterpi.comresearchgate.netfffenterprises.comasnc.orgeuropa.eu
Mental Status Changes and Other Neurological Manifestations
Beyond headache, dizziness, and seizures, other neurological manifestations and mental status changes have been reported with this compound. mdpi.comdrugs.comfda.govbaxterpi.comrxlist.comresearchgate.netresearchgate.netnih.gov
Mental status changes have been identified as new potential adverse reactions not initially listed on the drug's label, based on analyses of real-world safety data from the FDA Adverse Event Reporting System (FAERS). mdpi.comresearchgate.netresearchgate.netnih.gov These can include conversion disorder. mdpi.comresearchgate.netresearchgate.netnih.gov
Other reported neurological adverse events include:
Loss of consciousness/Syncope: This has been reported as a serious adverse effect. mdpi.comdrugs.comfda.govbaxterpi.comrxlist.com
Tremor: Tremor has been observed in post-marketing experience. mdpi.comlexiscan.comdrugs.comfda.govbaxterpi.comrxlist.com
Unresponsiveness to stimuli: This is an uncommon neurological event. mdpi.comdrugs.com
Depressed level of consciousness: An uncommon neurological event. drugs.com
Transient Ischemic Attack (TIA) and Cerebrovascular Accident (CVA): These serious events, including intracranial hemorrhage, have been reported in post-marketing experience. Hemodynamic changes such as hypotension or hypertension induced by this compound may be associated with these cerebrovascular events. mdpi.comdrugs.comresearchgate.netfda.govbaxterpi.comrxlist.comfffenterprises.com
Aphasia: Reported as a nervous system disorder induced by this compound. mdpi.com
Eye movement disorder: Identified as a new potential adverse reaction not previously on the label. mdpi.comresearchgate.netresearchgate.netnih.gov
Somnolence and Tinnitus: Uncommon neurological events. drugs.com
The following table summarizes other neurological manifestations:
| Adverse Event | Category | Notes | Source |
| Mental Status Changes | Psychiatric/Neurological | Identified in real-world safety data, not initially on label. | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Conversion Disorder | Psychiatric/Neurological | Identified as a new potential adverse reaction. | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Loss of Consciousness/Syncope | Neurological | Serious adverse effect. | mdpi.comdrugs.comfda.govbaxterpi.comrxlist.com |
| Tremor | Neurological | Reported in post-marketing experience. | mdpi.comlexiscan.comdrugs.comfda.govbaxterpi.comrxlist.com |
| Unresponsiveness to Stimuli | Neurological | Uncommon. | mdpi.comdrugs.com |
| Depressed Level of Consciousness | Neurological | Uncommon. | drugs.com |
| Transient Ischemic Attack (TIA) | Neurological | Reported in post-marketing experience, potentially linked to hemodynamic changes. | mdpi.comdrugs.comresearchgate.netfda.govbaxterpi.comrxlist.comfffenterprises.com |
| Cerebrovascular Accident (CVA) (including intracranial hemorrhage) | Neurological | Serious event, reported in post-marketing experience, potentially linked to hemodynamic changes. | mdpi.comdrugs.comresearchgate.netfda.govbaxterpi.comrxlist.comfffenterprises.com |
| Aphasia | Neurological | Reported as a nervous system disorder. | mdpi.com |
| Eye Movement Disorder | Neurological | Identified as a new potential adverse reaction. | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Somnolence | Neurological | Uncommon. | drugs.com |
| Tinnitus | Neurological | Uncommon. | drugs.com |
Other Systemic Effects
This compound administration can lead to a range of systemic effects, with most adverse reactions typically beginning soon after dosing and generally resolving within approximately 15 minutes, though headache may persist for up to 30 minutes nih.govlexiscan.com.
Gastrointestinal Manifestations (Nausea, Vomiting)
Gastrointestinal discomfort is a commonly reported adverse reaction associated with this compound. Clinical trials have indicated that gastrointestinal discomfort occurs in 15% of patients drugs.com. Nausea and vomiting are also frequently observed, with nausea reported as a common adverse effect, and vomiting sometimes occurring alongside palpitations mdpi.comdrugs.comnih.gov. Abdominal discomfort is reported by 5% of patients, while less common gastrointestinal manifestations include abdominal distention and diarrhea drugs.combaxterpi.com. Post-marketing reports have also noted abdominal pain drugs.com.
Table 1: Common Gastrointestinal Adverse Reactions to this compound
| Adverse Reaction | Incidence (Pooled Studies) |
| Gastrointestinal Discomfort | 15% drugs.com |
| Nausea | Common drugs.comnih.gov |
| Vomiting | Common mdpi.comnih.gov |
| Abdominal Discomfort | 5% baxterpi.com |
Cutaneous Reactions (Flushing)
Flushing, characterized by facial redness or warmth, is a well-known cutaneous reaction to this compound mdpi.comnih.gov. It is a common adverse event, reported by 23% of patients in clinical development and 16% in pooled studies baxterpi.comeuropa.eu. Symptoms of flushing were assessed as intolerable in healthy volunteers at this compound doses greater than 0.02 mg/kg nih.goveuropa.eu.
Table 2: Common Cutaneous Adverse Reaction to this compound
| Adverse Reaction | Incidence (Pooled Studies) |
| Flushing | 16% baxterpi.com |
Rare and Novel Adverse Reactions
Beyond the common side effects, real-world safety analyses of this compound have identified new potential adverse reactions not explicitly listed on the drug's label, based on data from the FDA Adverse Event Reporting System (FAERS). These include micturition urgency, mental status changes, conversion disorder, eye movement disorder, and genital paraesthesia mdpi.comresearchgate.net.
More serious, though rare, adverse effects have also been reported. These can include severe hypotension, cardiac arrest, seizures, bradycardia (slow heart rate), and loss of consciousness mdpi.comnih.gov. Post-marketing experience has also noted syncope and transient ischemic attacks europa.eudrugs.com. New-onset or recurrence of convulsive seizures has occurred following this compound injection, with some cases being prolonged and necessitating emergent anticonvulsive management baxterpi.com. It is important to note that aminophylline, often used to reverse this compound's effects, may increase the risk of seizures in this context, and its use is not recommended in patients who experience a seizure related to this compound administration baxterpi.com. Hemorrhagic and ischemic cerebrovascular accidents have also been reported, potentially linked to the hemodynamic effects of this compound, which can include both hypotension and hypertension lexiscan.combaxterpi.com.
Safety in Specific Patient Populations
The safety of this compound has been evaluated in various patient cohorts, including those with compromised renal function and the elderly.
Patients with Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD)
This compound is predominantly cleared by renal excretion; however, studies have demonstrated its safety in patients with renal failure, including those with end-stage renal disease (ESRD) nih.govdroracle.aisnmjournals.org. No dose adjustment is typically needed for patients with renal impairment droracle.aid-nb.info.
A study involving 277 consecutive ESRD patients compared their side effect profile and safety outcomes to 134 patients with normal kidney function nih.gov. The drug was well tolerated in both groups, with similar hemodynamic and side effect profiles nih.gov. No medication-related hospitalizations, serious events, or deaths occurred in either group within 30 days of the study nih.gov.
Table 3: Comparison of Adverse Event Incidence in ESRD vs. Control Patients
| Adverse Event/Characteristic | ESRD Patients (n=146) | Control Patients (n=97) | Statistical Significance (p-value) | Source |
| Any this compound AE | 74% | 75% | p = 0.82 | researchgate.net |
| Diarrhea | 29% | 14% | p = 0.009 | researchgate.net |
| Dizziness | 19% | 44% | p < 0.001 | researchgate.net |
| Aminophylline Administration | 11% (ESRD, N=200) | 3% (Clinical Trial, N=1337) | Statistically different | snmjournals.org |
Elderly Patient Cohorts
Appropriate studies have not demonstrated geriatric-specific problems that would limit the usefulness of this compound injection in the elderly mayoclinic.org. Older patients (≥75 years of age) generally exhibit a similar adverse reaction profile compared to younger patients (<65 years of age) europa.eu. However, elderly patients are more likely to experience low blood pressure, which necessitates caution when administering this compound mayoclinic.org. In clinical trials, patients aged 75 years or older had a higher incidence of hypotension (2%) compared to younger patients (<1%) europa.eu.
Furthermore, studies have observed a blunted heart rate response to this compound in elderly patients (median 32.9% increase, IQR: 22.6–43.1) compared to non-elderly individuals (median 41.8% increase, IQR: 30.3–53.2), with this difference being statistically significant (p < 0.001) nih.gov. Despite this blunted hemodynamic response, it does not appear to affect the diagnostic accuracy of the stress test nih.gov.
Table 4: Hemodynamic Response to this compound in Elderly vs. Non-Elderly Patients
| Patient Cohort | Median HR Increase (%) | Interquartile Range (IQR) | Statistical Significance (p-value) | Source |
| Elderly (≥70 years) | 32.9% | 22.6–43.1 | p < 0.001 | nih.gov |
| Non-Elderly | 41.8% | 30.3–53.2 | nih.gov |
Pharmacogenomics and Genetic Modulators of Regadenoson Response
Adenosine (B11128) A2A Receptor (ADORA2A) Polymorphisms
The adenosine A2A receptor (ADORA2A) is the primary target for Regadenoson, mediating its vasodilatory effects iu.eduasnc.org. Genetic variants, specifically single nucleotide polymorphisms (SNPs), within the ADORA2A gene have been explored for their potential influence on this compound response. A study involving 357 subjects undergoing this compound nuclear stress imaging investigated five common ADORA2A variants: rs5751862, rs2298383, rs3761422, rs2267076, and rs5751876 iu.edutandfonline.comresearchgate.netnih.gov.
Research findings indicate that these common ADORA2A variants are not significantly associated with variability in hemodynamic response to this compound iu.eduresearchgate.netnih.gov. Specifically, no significant differences were observed in heart rate or blood pressure changes among different genotypes following this compound administration iu.eduresearchgate.netnih.gov. Similarly, these variants were not found to be associated with differences in myocardial ischemia detection or self-reported side effects during nuclear stress perfusion imaging iu.eduresearchgate.netnih.gov. This suggests that, despite some ADORA2A variants being linked to functional differences in other neurological or psychiatric phenotypes, their common polymorphisms may not significantly affect the cardiac stress testing response to this compound iu.edupharmgkb.orgresearchgate.net.
Adenosine Monophosphate Deaminase 1 (AMPD1) Polymorphism
Adenosine Monophosphate Deaminase 1 (AMPD1) is an enzyme crucial in purine (B94841) metabolism, converting adenosine monophosphate (AMP) into inosine (B1671953) monophosphate (IMP) and ammonia (B1221849) medlink.comresearchgate.net. A common polymorphism in the AMPD1 gene, specifically the c.34C>T variant (rs17602729), results in AMPD1 deficiency researchgate.netnih.govnih.gov. This variant is prevalent in 12–18% of Caucasians and 19% of African–Americans, leading to substantially diminished enzymatic function nih.gov. AMPD1 deficiency can lead to reduced clearance of AMP and increased production of adenosine in skeletal muscles researchgate.netnih.gov.
Studies have investigated the association of the AMPD1 c.34C>T polymorphism with this compound response. Carriers of the T variant allele (both homozygous and heterozygous) have shown an altered systemic response to this compound nih.govnih.gov.
Impact of Genetic Variants on Hemodynamic Response
The impact of genetic variants on the hemodynamic response to this compound shows differential effects between ADORA2A and AMPD1 polymorphisms.
ADORA2A Polymorphisms: As noted, studies have generally found no significant association between common ADORA2A variants (e.g., rs5751862, rs2298383, rs3761422, rs2267076, rs5751876) and changes in heart rate or blood pressure following this compound administration iu.eduresearchgate.netnih.govpharmgkb.org. A study with 357 subjects found no significant differences in mean change in systolic blood pressure (SBP) or heart rate (HR) between different ADORA2A genotypes iu.edu.
AMPD1 Polymorphism: In contrast, the AMPD1 c.34C>T variant has been associated with altered hemodynamic responses. A study with 267 patients undergoing this compound cardiac stress testing found that carriers of the AMPD1 c.34C>T variant exhibited higher relative changes in systolic blood pressure (SBP) compared to wild-type subjects researchgate.netnih.govnih.gov.
Table 1: Impact of AMPD1 c.34C>T Variant on Systolic Blood Pressure Response to this compound
| Genotype Group | % SBP Change to Peak (Mean ± SD) | % SBP Change to Nadir (Mean ± SD) | p-value |
| Wild-type | 5 ± 13% | -7 ± 11% | |
| Variant Carriers | 12 ± 25% | -3 ± 15% | 0.01 (Peak), 0.04 (Nadir) researchgate.netnih.govnih.gov |
While SBP changes differed significantly, the change in heart rate was similar between AMPD1 variant carriers and wild-type subjects (31 ± 14 bpm vs 30 ± 14 bpm; p = 0.6) nih.gov. This suggests that AMPD1 deficiency primarily modulates the blood pressure response to this compound, potentially due to altered adenosine metabolism researchgate.netnih.gov.
Influence of Genetic Factors on Ischemia Detection and Adverse Events
Genetic factors can also influence the detection of myocardial ischemia during stress testing and the incidence of adverse events following this compound administration.
Ischemia Detection: For ADORA2A polymorphisms, studies have indicated no significant difference in myocardial ischemia detected by nuclear perfusion imaging (as defined by summed difference score) among the genotypes of the common ADORA2A variants studied iu.eduresearchgate.netnih.gov. This suggests that these ADORA2A variants are unlikely to significantly affect the efficacy of this compound in cardiac stress testing for ischemia detection iu.edu.
Adverse Events: Regarding adverse events, the common ADORA2A variants studied were not associated with significant differences in self-reported side effects iu.eduresearchgate.netnih.govpharmgkb.org. However, the AMPD1 c.34C>T polymorphism has been linked to an increased incidence of adverse effects iu.edumedlink.comnih.govnih.gov. Carriers of the AMPD1 T variant allele were more likely to report side effects, with a positive likelihood ratio of 4.2 (p = 0.04) researchgate.netnih.govnih.gov. The most common side effects reported in these carriers, in descending order, included dyspnea, dizziness, and flushing nih.gov. This increased incidence of side effects in AMPD1-deficient patients may be attributed to adenosine accumulation and the subsequent activation of non-A2A adenosine receptors nih.gov.
Table 2: Association of AMPD1 c.34C>T Variant with Side Effects
| Genotype Group | Likelihood Ratio for Side Effects | p-value |
| Variant Carriers | +4.2 | 0.04 researchgate.netnih.govnih.gov |
Drug Interactions and Pharmacological Interference
Methylxanthine Antagonism (Caffeine, Aminophylline (B1665990), Theophylline)
The most well-documented and clinically significant drug interaction with Regadenoson involves the methylxanthine class of compounds, which includes caffeine (B1668208), aminophylline, and theophylline (B1681296). drugs.comsquarespace.com These substances act as non-specific, competitive antagonists of adenosine (B11128) receptors, including the A₂ₐ subtype that this compound targets to induce coronary vasodilation. medscape.comdrugs.com
The mechanism of this antagonism lies in the direct competition between methylxanthines and this compound for the A₂ₐ receptor binding site. By occupying these receptors, methylxanthines inhibit the vasodilatory effects of this compound, potentially leading to an underestimation of myocardial ischemia during diagnostic imaging. wellrx.com This interference can result in false-negative test results. Consequently, it is recommended that patients abstain from consuming any products containing methylxanthines, including coffee, tea, caffeinated beverages, and certain medications, for at least 12 hours prior to the administration of this compound for myocardial perfusion imaging. drugs.comlexiscan.commayoclinic.org
Conversely, this antagonistic relationship is utilized clinically. Aminophylline, a potent methylxanthine, may be administered intravenously to attenuate severe or persistent adverse reactions to this compound by reversing its pharmacologic effects. drugs.com Research has also explored the use of theophylline as a safe and effective alternative for reversing this compound-associated side effects, particularly during shortages of aminophylline.
Clinical studies have quantified the impact of caffeine on the hemodynamic effects of this compound. For instance, caffeine intake has been shown to blunt the heart rate response to this compound. nih.gov However, studies in healthy volunteers have suggested that moderate caffeine consumption may not significantly interfere with the coronary hyperemia induced by this compound, possibly due to this compound's high affinity for the A₂ₐ receptor and the presence of a receptor reserve in the coronary vasculature. drugs.com
| Parameter | Placebo | Caffeine (200 mg) | Finding | Reference |
|---|---|---|---|---|
| Coronary Flow Reserve (CFR) | Median CFR was the baseline | Median CFR was 92% of placebo | Moderate caffeine intake had a limited effect on this compound-induced coronary hyperemia in healthy subjects. | drugs.com |
| Heart Rate Increase | Baseline increase observed | Increase was blunted by ~20 beats/min | Caffeine significantly blunted the heart rate increase induced by this compound. | nih.gov |
| Chest Pain Incidence | 45% in non-caffeine consumers | 10% in caffeine consumers | Daily caffeine consumers experienced significantly less chest pain during stress testing. | nih.gov |
Other Pharmacological Interferences and Their Mechanisms
Beyond methylxanthines, other substances can interfere with the pharmacological action of this compound, either by potentiating its effects or by altering related physiological pathways.
Dipyridamole (B1670753): This medication can increase the activity of this compound. drugs.comdrugbank.com Dipyridamole works, in part, by inhibiting the cellular uptake of endogenous adenosine, thereby increasing its concentration in the interstitial fluid. nih.govsnmjournals.org This elevation in ambient adenosine levels can lead to an additive or synergistic effect with exogenously administered this compound, both of which stimulate adenosine receptors. This potentiation could increase the risk of adverse effects such as hypotension or bradycardia. drugs.com Therefore, it is often recommended to withhold dipyridamole for at least two days before this compound administration. drugs.commayoclinic.orgsnmjournals.org
Seizure Threshold Modulation: this compound may lower the seizure threshold, and cases of new-onset or recurrent convulsive seizures have been reported following its administration. drugs.commedscape.comlexiscan.com The proposed mechanism involves the activation of A₂ₐ receptors in the central nervous system, which may enhance glutamatergic excitotoxicity while inhibiting the neuroprotective effects mediated by A₁ receptors. nih.govresearchgate.netresearchgate.net This interaction is particularly complex, as aminophylline, used to reverse this compound's cardiovascular effects, may paradoxically increase the risk of seizures associated with this compound and is not recommended for use in patients who experience a seizure. drugs.commedscape.comnih.gov
A number of other drugs, primarily other methylxanthine derivatives, are also known to decrease the diagnostic effectiveness of this compound through the same A₂ₐ receptor antagonism mechanism.
| Interacting Agent/Class | Mechanism of Interference | Potential Clinical Outcome | Reference |
|---|---|---|---|
| Dipyridamole | Inhibits cellular uptake of endogenous adenosine, increasing its concentration and potentiating A₂ₐ receptor agonism. | Increased activity and potential for adverse effects (e.g., hypotension, bradycardia) of this compound. | nih.govdrugbank.comdrugs.com |
| Agents that lower seizure threshold | This compound may lower the seizure threshold by enhancing glutamatergic excitotoxicity via CNS A₂ₐ receptor activation. | Increased risk of seizures, especially in susceptible individuals. | nih.govresearchgate.netnih.gov |
| Other Methylxanthines (e.g., Dyphylline, Oxtriphylline, Pentoxifylline) | Competitive antagonism at adenosine A₂ₐ receptors. | Decreased vasodilatory effect of this compound, potentially leading to false-negative results. | mayoclinic.orgdrugbank.comdrugs.com |
Methodological Considerations in Regadenoson Research
Study Design Methodologies
The selection of a study design for regadenoson research is guided by the specific research question. Methodologies range from highly controlled randomized trials to observational studies that reflect real-world use.
Randomized Controlled Trials (RCTs): RCTs are the gold standard for establishing the efficacy and safety of new therapeutic agents. recintervcardiol.org In the development of this compound, RCTs were crucial. For instance, the ADVANCE MPI 1 and 2 (ADenoscan Versus this compound Comparative Evaluation) trials were pivotal phase 3, randomized, double-blind studies that compared the efficacy and safety of this compound to adenosine (B11128) for detecting reversible myocardial ischemia. nih.gov These trials were designed to demonstrate non-inferiority, a common approach when a well-established comparator exists. nih.gov Other RCTs have been conducted to assess the safety of this compound in specific populations, such as patients with mild or moderate asthma, using a placebo-controlled, double-blind design. researchgate.net
Registry Studies: Registries are organized systems that use observational study methods to collect uniform data on a population defined by a particular disease, condition, or exposure. nih.gov They are particularly useful for assessing long-term safety, effectiveness in heterogeneous patient populations, and for studying rare events. nih.gov Registry-based randomized clinical trials (RRCTs) are an innovative design that combines the strengths of RCTs (low bias) with those of registries (cost-effectiveness and real-world representativeness). recintervcardiol.org While specific large-scale RRCTs focused solely on this compound are not prominently detailed in the provided results, the methodology is increasingly used in cardiology and could be applied to further study this compound's long-term outcomes and effectiveness in diverse, real-world clinical settings. recintervcardiol.org
Retrospective Analyses: Retrospective studies analyze existing data. A common form is the analysis of adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS). One such study applied disproportionality analysis to the FAERS database to evaluate the real-world safety of this compound and identify potential adverse events not captured in clinical trials. mdpi.com Retrospective analyses of patient cohorts undergoing this compound stress MPI are also common for evaluating its performance and outcomes in everyday clinical practice.
The following table summarizes the key characteristics and applications of these study designs in this compound research.
| Study Design | Key Characteristics | Application in this compound Research |
| Randomized Controlled Trial (RCT) | - Random allocation to treatment groups- Blinding of participants and investigators- High internal validity | - Establishing efficacy and safety vs. comparator (e.g., adenosine)- Dose-ranging studies- Safety in specific populations (e.g., asthma patients) |
| Registry Study | - Observational, prospective data collection- Broad inclusion criteria, high generalizability- Long-term follow-up | - Post-marketing surveillance- Assessing long-term outcomes- Studying effectiveness in real-world settings |
| Retrospective Analysis | - Uses pre-existing data- Cost-effective and time-efficient- Prone to selection bias and confounding | - Analyzing adverse event databases (e.g., FAERS)- Evaluating clinical outcomes from medical records |
Imaging Modalities in this compound Studies
This compound's primary role is as a pharmacologic stress agent to induce coronary vasodilation for non-invasive MPI. Its use is integral to several imaging techniques that assess myocardial blood flow and function.
Single-Photon Emission Computed Tomography (SPECT): SPECT is a widely used nuclear imaging technique for MPI. mdpi.com The majority of pivotal trials establishing this compound's utility, such as the ADVANCE MPI trials, used SPECT to assess myocardial perfusion. nih.govjacc.org SPECT MPI with this compound is a cornerstone in the diagnosis and risk stratification of patients with suspected coronary artery disease (CAD). eanm.org
Positron Emission Tomography (PET): PET offers higher spatial resolution and the ability to quantify myocardial blood flow (MBF) and coronary flow reserve (CFR), providing more detailed physiological information than SPECT. mdpi.comnih.gov Studies have used PET to compare the hyperemic effects of this compound with other vasodilators like adenosine and dipyridamole (B1670753). d-nb.infojacc.org For example, a paired study using ¹⁵O-water PET showed that this compound achieved a comparable hyperemic response to adenosine. d-nb.info
Cardiac Magnetic Resonance (CMR): CMR is a non-ionizing imaging modality that provides comprehensive assessment of cardiac function, structure, and perfusion. nih.govecrjournal.com Perfusion CMR with this compound is highly accurate for detecting CAD and is considered an excellent alternative to other imaging modalities. nih.govjacc.org Comparative trials, such as the CE-MARC and MR-IMPACT II studies, have demonstrated the high diagnostic performance of stress CMR compared with SPECT. ecrjournal.comjacc.org
Echocardiography: Stress echocardiography is another non-invasive imaging technique used to assess myocardial ischemia by detecting stress-induced wall motion abnormalities. Vasodilators like this compound can be used as an alternative to exercise for stress echocardiography, particularly for assessing myocardial perfusion. researchgate.net
The table below outlines the application of these imaging modalities in conjunction with this compound.
| Imaging Modality | Principle | Role in this compound Studies |
| SPECT | Uses gamma-emitting radiotracers to create 3D images of myocardial perfusion. | Primary imaging modality in foundational clinical trials to establish this compound's efficacy for detecting perfusion defects. |
| PET | Uses positron-emitting radiotracers for high-resolution imaging and quantification of myocardial blood flow. | Used in quantitative studies to compare the hyperemic efficacy of this compound against other vasodilators. |
| CMR | Uses magnetic fields and radio waves to create detailed images of the heart, including perfusion, function, and tissue characterization. | Evaluates this compound's effectiveness for first-pass perfusion imaging to detect ischemia with high accuracy, without radiation exposure. |
| Echocardiography | Uses ultrasound waves to assess cardiac structure and function, including regional wall motion. | Used to detect ischemia through this compound-induced wall motion abnormalities as a marker of hypoperfusion. |
Challenges in Clinical Trial Design for Novel Indications
While this compound is well-established for MPI, exploring its use for novel indications presents several challenges in clinical trial design. One such novel application is in the treatment of pain crises in Sickle Cell Disease (SCD). clinicaltrials.gov
Key challenges include:
Dose Selection and Regimen: The established dose for MPI is a single rapid bolus. For a therapeutic indication like SCD, a different dosing regimen, such as a prolonged infusion, may be necessary. clinicaltrials.gov Determining the optimal dose and duration of administration for a new indication requires careful dose-finding studies.
Endpoint Selection: In MPI trials, the endpoints are typically related to image agreement or diagnostic accuracy. For a therapeutic indication like SCD, endpoints would shift to clinical outcomes such as pain scores, duration of pain crisis, or biomarkers of inflammation and vaso-occlusion. clinicaltrials.gov
Patient Population: Trials for novel indications may involve patient populations with different underlying comorbidities and risk profiles than the typical CAD population. This requires careful consideration of inclusion/exclusion criteria and safety monitoring.
Achieving Receptor Selectivity: While this compound is highly selective for the A2A receptor, designing trials for new indications must consider the potential for off-target effects or unintended consequences of A2A activation in a different disease context. patsnap.com
Regulatory Pathway: The development of a drug for a new indication requires a clear regulatory strategy, including discussions with agencies like the FDA about the required evidence for approval. This often involves a new series of Phase I, II, and III trials. clinicaltrials.govmdpi.com
For example, a Phase II trial of this compound for SCD aims to test the safety and effectiveness of the drug for treating pain crises and acute chest syndrome. clinicaltrials.gov This requires a shift in trial design from a diagnostic to a therapeutic framework, which brings its own set of methodological complexities.
Research Gaps and Future Directions in Regadenoson Research
Unanswered Questions in Mechanism and Physiology
While the primary mechanism of regadenoson—selective A2A adenosine (B11128) receptor agonism leading to coronary vasodilation—is well-understood, nuances of its physiological effects remain to be fully elucidated. droracle.ai Key unanswered questions represent a frontier for basic and translational research.
A significant knowledge gap lies in the complete characterization of the intracellular signaling cascades initiated by this compound binding to the A2A receptor. droracle.ai Although it is known to increase cyclic adenosine monophosphate (cAMP) levels, the downstream effectors and their interactions in different vascular beds are not entirely mapped out. droracle.ai Further research is needed to understand how these signaling pathways might differ in healthy versus diseased tissues and how they contribute to the full spectrum of this compound's effects.
The impact of this compound on non-coronary vascular beds is another area ripe for investigation. While its coronary vasodilator properties are the basis of its clinical use, its effects on cerebral, renal, and peripheral circulation are less well-defined. Preclinical studies have suggested that this compound can transiently increase the permeability of the blood-brain barrier, which could have implications for drug delivery to the central nervous system (CNS). nih.govnih.gov However, the precise mechanisms and clinical relevance of these findings in humans require further exploration. Understanding these non-coronary effects is crucial for a comprehensive physiological profile of the drug.
Furthermore, the full extent of this compound's influence on the central nervous system is not completely understood. While its peripheral effects are well-documented, its direct or indirect actions on neural tissues and their potential clinical consequences are areas that merit deeper investigation.
Exploration of Novel Therapeutic Applications
The selective A2A receptor agonism of this compound presents therapeutic potential beyond its current diagnostic application. Preclinical and early clinical studies have begun to explore these novel avenues.
One promising area is in the mitigation of acute kidney injury (AKI) . In a preclinical pig model of extracorporeal cardiopulmonary resuscitation (ECPR), a condition often complicated by AKI, the potential of this compound to reduce renal injury was investigated. nih.gov While initial results on serum creatinine (B1669602) were not definitive, histological evaluation is ongoing to determine if this compound can offer a reno-protective effect. nih.gov Further studies in various animal models of AKI are warranted to explore this potential therapeutic application. nih.govtandfonline.com
In the realm of oncology , preclinical research has demonstrated that this compound can enhance the delivery of chemotherapy agents, such as temozolomide (B1682018), to the central nervous system by transiently increasing blood-brain barrier permeability. researchgate.net This suggests a potential role for this compound as an adjuvant in the treatment of brain tumors. nih.gov
The anti-inflammatory properties of A2A receptor agonists also position this compound as a candidate for treating various inflammatory diseases . Studies in mouse models of sickle cell disease have shown that A2A receptor agonists can alleviate hypoxia-induced tissue inflammation. researchgate.net More recently, this compound has been investigated for its potential to reduce inflammation in COVID-19 by suppressing the activation of invariant natural killer T (iNKT) cells. amanote.comresearchgate.net A small clinical series and mouse studies suggest that this compound may be safe and effective in reducing cytokine storms associated with severe COVID-19. amanote.commedscape.com
| Therapeutic Area | Preclinical/Clinical Evidence | Potential Mechanism of Action | Key Findings |
|---|---|---|---|
| Acute Kidney Injury (AKI) | Pig model of ECPR-induced AKI nih.gov | Unknown, potentially related to improved renal blood flow or anti-inflammatory effects. | Ongoing histological evaluation to assess reduction in renal injury. nih.gov |
| Cancer Therapy | Rodent models nih.govresearchgate.net | Transiently increases blood-brain barrier permeability. nih.gov | Enhanced delivery of temozolomide to the central nervous system. researchgate.net |
| Inflammatory Diseases (e.g., Sickle Cell Disease, COVID-19) | Mouse models of sickle cell disease and COVID-19; small human clinical series for COVID-19 researchgate.netamanote.comresearchgate.net | Suppression of invariant natural killer T (iNKT) cell activation and reduction of pro-inflammatory cytokines. amanote.com | Alleviation of hypoxia-induced inflammation in sickle cell disease models; reduction of cytokine storm in COVID-19 models and a small patient cohort. researchgate.netamanote.com |
Refinement of Safety Monitoring and Risk Stratification
While this compound is generally well-tolerated, refining safety monitoring and identifying patients at higher risk for adverse events is an ongoing priority. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the rare but serious risks of heart attack and death with this compound. medscape.comnih.gov
A key area of focus is the use of this compound in patients with bronchospastic diseases , such as asthma and chronic obstructive pulmonary disease (COPD). Although studies have shown that this compound can be used safely in these populations, further research is needed to establish clear risk stratification protocols. fda.gov Identifying specific patient characteristics or biomarkers that could predict the likelihood of bronchospasm would be invaluable for clinical decision-making.
Currently, there are no definitive risk factors to accurately predict which patients will experience adverse effects from this compound. nih.gov Research aimed at identifying clinical, physiological, or genetic markers that can stratify patients according to their risk of adverse events is crucial. This would allow for more personalized safety precautions and potentially the development of targeted interventions to mitigate risks. The FDA recommends avoiding use in patients with signs of unstable angina or cardiovascular instability. nih.govnih.gov
Advanced Pharmacogenomic Investigations
The variability in patient responses to this compound, both in terms of its hyperemic effects and side effect profile, suggests a potential role for genetic factors. Pharmacogenomic studies could provide insights into this variability and pave the way for personalized dosing and administration strategies.
Initial studies have investigated the influence of common genetic polymorphisms in the adenosine A2A receptor gene (ADORA2A) on the hemodynamic response to this compound. One study examining five common variants of ADORA2A found no significant association with heart rate, blood pressure changes, or the incidence of side effects. nih.gov
Another area of investigation has been the AMPD1 gene, which is involved in adenosine metabolism. A polymorphism in this gene (c.34C > T) has been associated with higher relative changes in systolic blood pressure and a greater incidence of side effects in patients undergoing this compound stress testing. acc.org
Future pharmacogenomic research should expand beyond these initial targets to explore other genes involved in adenosine signaling, metabolism, and cardiovascular regulation. Identifying genetic variants that influence both the efficacy and safety of this compound could lead to the development of genetic screening tools to optimize its use in individual patients.
| Gene | Polymorphism | Associated Effect | Reference |
|---|---|---|---|
| ADORA2A | rs5751862, rs2298383, rs3761422, rs2267076, rs5751876 | No significant association with hemodynamic response or side effects. | nih.gov |
| AMPD1 | c.34C > T (rs17602729) | Higher relative changes in systolic blood pressure and increased incidence of side effects. | acc.org |
Long-Term Outcomes Research
The prognostic value of this compound MPI in predicting long-term cardiovascular outcomes is a critical area of ongoing research. Studies have begun to establish the utility of this compound stress testing in risk stratification.
A study of 1,400 patients demonstrated that the extent of perfusion defects on this compound MPI is a powerful predictor of major adverse cardiovascular events (MACE), including cardiac death, myocardial infarction, and late coronary revascularization, over a mean follow-up of 46 months. nih.gov Patients with normal perfusion had a significantly lower event rate compared to those with small, moderate, or large perfusion defects. nih.gov
Another study focusing on this compound stress cardiovascular magnetic resonance (CMR) imaging in 149 patients found a significant separation in survival distributions between those with and without perfusion defects over a mean follow-up of 24 months. researchgate.net The absence of perfusion defects was associated with a high negative predictive value for MACE. researchgate.net
Future long-term outcomes research should aim to include larger and more diverse patient populations, including those with specific comorbidities. Head-to-head comparisons with other stress modalities in terms of long-term prognostic accuracy would also be beneficial. Furthermore, understanding how the results of this compound MPI influence downstream clinical decision-making and ultimately impact patient outcomes is a crucial area for investigation.
| Study Population | Imaging Modality | Follow-up Duration | Primary Outcome | Key Findings | Reference |
|---|---|---|---|---|---|
| 1,400 patients (normal and abnormal scans) | SPECT MPI | 46 ± 18 months | Composite of cardiac death, MI, and late coronary revascularization | Increasing perfusion defect size was independently associated with a higher risk of the primary outcome. | nih.gov |
| 149 patients with known or suspected CAD | CMR | 24 ± 9 months | MACE (coronary revascularization, non-fatal MI, and cardiovascular death) | Absence of perfusion defects had a high negative predictive value (96%) for MACE. | researchgate.net |
Health Economics and Outcomes Research (HEOR)
Studies have shown that while the acquisition cost of this compound may be higher than that of older agents like adenosine, its simplified administration protocol can lead to increased laboratory efficiency and potential downstream cost savings. amanote.com A survey of nuclear technicians found that the total time to conduct an MPI test was shorter with this compound compared to adenosine and dipyridamole (B1670753). amanote.com
However, a retrospective cohort study suggested that adenosine was better tolerated and less expensive than this compound in an outpatient setting, with adenosine being associated with a lower incidence of adverse effects and the need for rescue agents. nih.govnih.gov Another study found dipyridamole to be associated with fewer adverse events and to be a more cost-effective alternative to this compound. nih.gov
Future HEOR studies should conduct comprehensive cost-effectiveness analyses that incorporate not only the direct costs of the drugs but also indirect costs related to laboratory efficiency, management of adverse events, and the long-term costs associated with patient outcomes. Budget impact analyses for different healthcare systems are also needed to fully understand the financial implications of choosing this compound over other stress agents. It is also important to investigate the cost-effectiveness of this compound in specific patient populations, such as those with low socioeconomic status, for whom the economic burden of healthcare is a significant concern. nih.govresearchgate.net
Development of Predictive Biomarkers
The ability to predict a patient's hyperemic response to this compound and their likelihood of experiencing adverse effects would be a significant advancement in personalized medicine. The development of predictive biomarkers is a key area for future research.
Currently, there are no established biomarkers that can reliably predict the adequacy of the hyperemic response to this compound. One study investigating adenosine-induced hyperemia proposed several physiological markers, such as changes in heart rate, rate pressure product, and splenic response, as potential predictors. bohrium.com Similar research is needed to identify and validate biomarkers specific to this compound.
Furthermore, identifying biomarkers that can predict the occurrence of adverse events is of paramount importance. This could involve genetic markers, as discussed in the pharmacogenomics section, or circulating biomarkers related to inflammation, cardiac stress, or other relevant physiological pathways. The development of such predictive tools would enable clinicians to tailor the use of this compound to individual patient profiles, thereby maximizing its diagnostic benefit while minimizing potential risks. For instance, ischemic ST-segment depression of ≥0.5 mm during this compound stress has been associated with a higher rate of severe coronary artery disease and MACE, suggesting its potential as a prognostic biomarker.
Q & A
Q. What are the standard experimental protocols for administering regadenoson in myocardial perfusion imaging (MPI) studies, and how do methodological choices impact data reliability?
this compound is administered as a fixed-dose (0.4 mg) rapid intravenous injection, typically during recovery from inadequate exercise stress or at rest. The EXERRT trial demonstrated that this compound administered 3 minutes post-exercise (Ex-Reg) during recovery achieved non-inferior agreement rates (92% vs. 95%) in detecting reversible perfusion defects compared to this compound without exercise . Key methodological considerations include:
- Timing of radiotracer administration (60–90 minutes post-regadenoson for SPECT imaging).
- Use of core laboratories for blinded image interpretation to minimize bias.
- Standardized hemodynamic monitoring to ensure safety during combined exercise and pharmacological stress.
Q. How does this compound’s mechanism of action influence its suitability for stress testing compared to adenosine?
this compound selectively agonizes the A2A adenosine receptor, inducing coronary vasodilation without requiring continuous infusion. Unlike adenosine, its rapid bolus administration simplifies protocols and reduces logistical delays. Preclinical studies in dog models show comparable maximal myocardial blood flow (MBF) increases between this compound and adenosine, though this compound is 100× more potent . This selectivity reduces systemic side effects (e.g., bronchospasm), making it preferable for patients with asthma .
Q. What are the primary safety considerations when designing this compound trials, particularly in high-risk populations?
Adverse events (AEs) such as acute coronary syndrome (ACS) and myocardial infarction (MI) are rare but require vigilant monitoring. The EXERRT trial reported AEs in 53% of Ex-Reg patients vs. 58–59% in rest-only groups, with serious AEs occurring in ≤0.9% of cases . Methodological safeguards include:
- Pre-stress ECG monitoring to detect ischemia before this compound administration.
- Exclusion of patients with unstable hemodynamics or recent ACS.
- Protocol modifications (e.g., cool-down periods post-exercise) to mitigate blood pressure fluctuations .
Advanced Research Questions
Q. How do this compound-induced hyperemic responses vary across imaging modalities (e.g., CMR vs. PET), and what methodological adjustments are needed for quantitative MBF analysis?
Studies using cardiovascular magnetic resonance (CMR) and positron emission tomography (PET) highlight modality-specific challenges:
- CMR studies show this compound and adenosine produce equivalent MBF increases, but this compound’s brief hyperemic window (~2–4 minutes) requires precise timing of image acquisition .
- PET studies with 82Rubidium report this compound achieving 80–90% of dipyridamole-induced hyperemia, depending on radiotracer injection timing .
- Methodological adjustments include synchronizing stress protocols with imaging sequences and validating cross-modality MBF thresholds .
Q. What are the implications of obesity on this compound’s pharmacokinetics, and how should dosing be optimized in heterogeneous populations?
Obesity reduces this compound clearance by 20–30%, potentially altering hyperemic efficacy. A quantitative MRI study found no significant correlation between body mass index (BMI) and MBF in this compound-stressed patients, suggesting fixed dosing remains feasible . However, researchers should:
Q. Can this compound transiently disrupt the blood-brain barrier (BBB) to enhance CNS drug delivery, and what translational challenges exist between preclinical and human studies?
Rodent models demonstrate this compound increases BBB permeability for temozolomide by 30–50%, but human pilot studies show inconsistent results (AUC brain/plasma ratios: 19–31%) . Key translational challenges include:
Q. How do contradictions in this compound’s efficacy across studies (e.g., variable reversible perfusion defect detection) inform future trial design?
Discrepancies arise from differences in stress protocols, imaging modalities, and patient selection. For example, the EXERRT trial found more reversible defects in follow-up MPI2 scans, suggesting intra-patient variability in ischemic burden . To reconcile contradictions:
- Use crossover designs to control for inter-individual variability.
- Standardize endpoints (e.g., segment-based vs. vessel-based ischemia).
- Incorporate core lab adjudication to reduce reader bias .
Methodological Resources
- Data Analysis : Use Cohen’s kappa or intraclass correlation coefficients (ICCs) to assess inter-reader agreement in perfusion imaging .
- Statistical Power : For non-inferiority trials, set margins based on clinical relevance (e.g., −7.5% for agreement rates) and ensure adequate sample size (>1,000 patients) .
- Ethical Compliance : Adhere to guidelines for human subjects in stress testing, including informed consent for off-label applications (e.g., BBB disruption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
